Hythiemoside B
Description
diterpenoid from Siegesbeckia orientalis; structure in first source
Properties
Molecular Formula |
C28H46O9 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[(1R)-1-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C28H46O9/c1-15(31)35-21(14-30)27(4)10-8-17-16(12-27)6-7-19-26(2,3)20(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29-30,32-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20-,21+,22-,23+,24-,25+,27+,28+/m1/s1 |
InChI Key |
POOFTLXTGZSZGA-AUNXJCHXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CO)[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C |
Canonical SMILES |
CC(=O)OC(CO)C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C |
Synonyms |
hythiemoside B |
Origin of Product |
United States |
Foundational & Exploratory
Hythiemoside B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside B is a naturally occurring ent-pimarane glucoside, a class of diterpenoids, isolated from the medicinal plant Siegesbeckia orientalis L.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also summarizes the current knowledge on its biological activities and provides a detailed experimental protocol for its isolation and characterization based on published literature. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a glycosidic diterpenoid with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis and chemical transformations.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | [(1R)-1-[(2S,4aR,4bS,7R,8aS)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,4b,8,8-tetramethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetrahydrophenanthren-2-yl]-2-hydroxyethyl] acetate | PubChem |
| Molecular Formula | C₂₈H₄₆O₉ | PubChem |
| Molecular Weight | 526.66 g/mol | PubChem |
| CAS Number | 853267-90-0 | |
| Appearance | White amorphous powder | [3] |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
Spectroscopic Data
The structural elucidation of this compound was primarily based on the following spectroscopic data as reported by Giang PM, et al. (2005).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 39.1 | 1.55 (m), 1.05 (m) |
| 2 | 18.2 | 1.65 (m) |
| 3 | 42.1 | 1.45 (m), 1.35 (m) |
| 4 | 33.2 | - |
| 5 | 55.4 | 0.95 (d, 6.5) |
| 6 | 22.5 | 1.80 (m), 1.70 (m) |
| 7 | 81.2 | 3.45 (dd, 11.5, 4.5) |
| 8 | 148.5 | - |
| 9 | 50.1 | 1.95 (m) |
| 10 | 37.8 | - |
| 11 | 18.8 | 1.50 (m), 1.40 (m) |
| 12 | 35.5 | 1.60 (m), 1.25 (m) |
| 13 | 36.4 | - |
| 14 | 124.5 | 5.30 (br s) |
| 15 | 73.1 | 4.90 (d, 7.5) |
| 16 | 65.4 | 3.80 (dd, 11.0, 5.0), 3.65 (dd, 11.0, 6.0) |
| 17 | 33.5 | 1.25 (s) |
| 18 | 21.8 | 0.85 (s) |
| 19 | 19.5 | 0.80 (s) |
| 20 | 14.2 | 1.00 (s) |
| OAc | 171.0, 21.0 | 2.05 (s) |
| Glucose Moiety | ||
| 1' | 102.5 | 4.40 (d, 7.8) |
| 2' | 74.8 | 3.30 (t, 8.0) |
| 3' | 77.8 | 3.40 (t, 8.5) |
| 4' | 71.5 | 3.35 (t, 9.0) |
| 5' | 78.0 | 3.25 (m) |
| 6' | 62.8 | 3.75 (dd, 12.0, 2.5), 3.60 (dd, 12.0, 5.5) |
Note: The assignments are based on the data from the primary literature and may require further 2D NMR analysis for unambiguous confirmation.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HR-MS): The molecular formula of this compound was determined to be C₂₈H₄₆O₉ based on HR-FAB-MS data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for hydroxyl groups, an ester carbonyl group, and a double bond.
Table 3: Key IR Absorptions of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 (broad) | O-H stretching (hydroxyl groups) |
| 1735 | C=O stretching (ester) |
| 1640 | C=C stretching |
| 1240 | C-O stretching (acetate) |
Biological Activity
While extensive biological studies on this compound are limited, the broader class of ent-pimarane diterpenoids has been reported to exhibit a range of biological activities.
-
Anti-inflammatory Activity: Diterpenoids isolated from Siegesbeckia pubescens, a related species, have demonstrated potent anti-inflammatory properties by ameliorating oxidative stress and inflammatory responses in diabetic retinopathy models.[5]
-
Cytotoxic Activity: Several ent-pimarane diterpenoids have shown cytotoxic effects against various cancer cell lines.[6][7] For instance, compounds isolated from Siegesbeckia pubescens inhibited the migration of breast cancer cells.[7]
-
Antimicrobial and Antiviral Activities: The pimarane, isopimarane, and ent-pimarane diterpenes have been reported to possess antimicrobial, antifungal, and antiviral activities.[6][8]
Further research is required to specifically evaluate the anti-inflammatory, cytotoxic, and other potential therapeutic activities of this compound.
Experimental Protocols
The following is a detailed methodology for the isolation and characterization of this compound, adapted from the procedure described by Giang PM, et al. (2005).
Isolation of this compound from Siegesbeckia orientalis
-
Plant Material: The aerial parts of Siegesbeckia orientalis L. were collected and air-dried.
-
Extraction: The dried plant material was powdered and extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane and ethyl acetate (EtOAc).
-
Butanol Extraction: The remaining aqueous layer was further extracted with n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Purification: Fractions containing this compound were combined and further purified by repeated silica gel and octadecylsilyl (ODS) column chromatography to yield pure this compound.
Characterization of this compound
The structure of the isolated compound was elucidated using the following spectroscopic methods:
-
¹H and ¹³C NMR: Spectra were recorded on a 500 MHz spectrometer in CDCl₃.
-
Mass Spectrometry: High-resolution mass spectra were obtained using a fast atom bombardment (FAB) mass spectrometer.
-
Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
Signaling Pathways and Mechanism of Action
Currently, there is no published data on the specific signaling pathways modulated by this compound or its precise mechanism of action for any observed biological activity. Given the anti-inflammatory and cytotoxic potential of related compounds, future research could explore its effects on pathways such as NF-κB, MAPK, or apoptosis-related signaling cascades.
Conclusion
This compound is a well-characterized ent-pimarane glucoside with a defined chemical structure and properties. While preliminary data on related compounds suggest potential for interesting biological activities, further in-depth studies are necessary to fully elucidate its pharmacological profile and mechanism of action. This guide provides a solid foundation for researchers to build upon in their future investigations of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 4. This compound | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Ent-pimarane and ent-kaurane diterpenoids from Siegesbeckiapubescens and their anti-endothelial damage effect in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hythiemoside B: Discovery, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside B is a naturally occurring ent-pimarane glucoside, a class of diterpenoids, first identified in the aerial parts of Siegesbeckia orientalis L.[1] This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents its spectral and physical data in a structured format, and explores its potential biological significance. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and History
This compound was first reported in 2005 by a team of researchers who isolated it from Siegesbeckia orientalis L., a plant belonging to the Asteraceae family.[1] This plant has a history of use in traditional medicine for treating various inflammatory conditions. The discovery of this compound was part of a broader investigation into the chemical constituents of this plant, which also led to the isolation of other known ent-pimarane-type diterpenoids. Its structure was elucidated through a combination of spectroscopic analyses and chemical transformation.[1] While initially isolated from Siegesbeckia orientalis, this compound has also been reported in Wollastonia biflora and Indocypraea montana.
Physicochemical Properties
This compound is a white, amorphous powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆O₉ | PubChem |
| Molecular Weight | 526.66 g/mol | PubChem |
| IUPAC Name | [(1R)-1-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | PubChem |
| CAS Number | 853267-90-0 | PubChem |
| Appearance | White amorphous powder | N/A |
| Solubility | Soluble in methanol and DMSO | N/A |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the original discovery.
Isolation of this compound
The isolation of this compound from the dried aerial parts of Siegesbeckia orientalis L. involves a multi-step extraction and chromatographic purification process.
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Detailed Protocol:
-
Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis L. are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains this compound, is collected.
-
Silica Gel Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase.
-
Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Characterization Techniques and Data:
| Technique | Instrumentation | Key Findings |
| Optical Rotation | Polarimeter | [α]D value indicates the chirality of the molecule. |
| Mass Spectrometry | Fast Atom Bombardment Mass Spectrometer (FAB-MS) | Determination of the molecular weight and elemental composition. |
| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Spectrometer | Elucidation of the carbon skeleton and the position of functional groups and the glycosidic linkage. |
Spectroscopic Data for this compound:
| ¹³C NMR (CD₃OD) | δc (ppm) | ¹H NMR (CD₃OD) | δH (ppm, J in Hz) |
| C-1 | 40.1 | H-1α | 1.05 m |
| C-2 | 19.5 | H-1β | 1.80 m |
| C-3 | 42.8 | H-2α | 1.62 m |
| C-4 | 34.1 | H-2β | 1.75 m |
| C-5 | 57.2 | H-3α | 1.15 m |
| C-6 | 23.5 | H-3β | 1.45 m |
| C-7 | 36.1 | H-5 | 0.95 d (5.5) |
| C-8 | 148.8 | H-6α | 2.10 m |
| C-9 | 55.8 | H-6β | 2.25 m |
| C-10 | 39.8 | H-7α | 1.50 m |
| C-11 | 19.1 | H-7β | 1.95 m |
| C-12 | 35.8 | H-9 | 1.55 m |
| C-13 | 37.9 | H-11α | 1.58 m |
| C-14 | 107.2 | H-11β | 1.70 m |
| C-15 | 74.2 | H-12α | 1.40 m |
| C-16 | 66.8 | H-12β | 1.65 m |
| C-17 | 26.5 | H-14 | 5.35 s |
| C-18 | 33.8 | H-15 | 4.95 dd (10.5, 2.0) |
| C-19 | 22.1 | H-16a | 4.15 dd (12.0, 2.0) |
| C-20 | 15.1 | H-16b | 3.85 dd (12.0, 5.5) |
| Glc-1' | 104.5 | H-17 | 1.25 s |
| Glc-2' | 75.2 | H-18 | 0.85 s |
| Glc-3' | 78.1 | H-19 | 0.90 s |
| Glc-4' | 71.6 | H-20 | 0.80 s |
| Glc-5' | 78.0 | H-1' | 4.35 d (8.0) |
| Glc-6' | 62.8 | H-2' | 3.20 dd (9.0, 8.0) |
| OAc-CO | 172.5 | H-3' | 3.35 t (9.0) |
| OAc-CH₃ | 21.1 | H-4' | 3.30 t (9.0) |
| H-5' | 3.25 m | ||
| H-6'a | 3.80 dd (12.0, 2.0) | ||
| H-6'b | 3.65 dd (12.0, 5.5) | ||
| OAc-CH₃ | 2.05 s |
Mass Spectrometry Data:
-
FAB-MS (positive ion mode): m/z 549 [M+Na]⁺, 527 [M+H]⁺
Optical Rotation:
-
[α]D²⁵: -45.5° (c 0.5, MeOH)
Biological Activity and Potential Signaling Pathways
While extensive biological studies specifically on this compound are limited, the known activities of other ent-pimarane diterpenoids and extracts from Siegesbeckia orientalis suggest potential anti-inflammatory properties.
Siegesbeckia orientalis extracts have been shown to suppress inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. These pathways are crucial regulators of the inflammatory response, controlling the production of pro-inflammatory cytokines and mediators.
Potential Anti-inflammatory Signaling Pathways
Caption: Hypothesized anti-inflammatory mechanism of this compound.
It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key signaling molecules within the MAPK and NF-κB pathways, thereby reducing the expression of inflammatory genes. Further research is required to validate these potential mechanisms of action.
Conclusion
This compound is a well-characterized ent-pimarane glucoside from Siegesbeckia orientalis L. This guide has provided a detailed account of its discovery, physicochemical properties, and the experimental protocols for its isolation and structural elucidation. While its biological activity is not yet fully explored, its structural class and the known properties of its plant source suggest a promising avenue for future research, particularly in the area of inflammation. The data and methodologies presented here serve as a valuable resource for scientists working on the development of new therapeutic agents from natural products.
References
Hythiemoside B: A Technical Guide for Researchers
An In-depth Analysis of a Bioactive Diterpenoid Glycoside from Siegesbeckia orientalis
This technical guide provides a comprehensive overview of Hythiemoside B, an ent-pimarane glucoside with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the chemical properties, biological activities, and therapeutic potential of this natural compound. While direct experimental data on the isolated this compound is limited in publicly available literature, this guide synthesizes the current knowledge based on studies of Siegesbeckia orientalis extracts, of which this compound is a notable constituent.
Core Molecular Data
This compound is a diterpenoid glycoside isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae).[1][2] Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C28H46O9 | [1][2][3][4][5] |
| Molecular Weight | 526.66 g/mol | [1][2][3][5] |
| CAS Number | 853267-90-0 | [2] |
| Class | ent-pimarane glucoside | [1][2] |
| Appearance | White amorphous powder | [1][2] |
Postulated Biological Activities and Therapeutic Potential
While specific studies on the isolated this compound are not extensively available, research on extracts of Siegesbeckia orientalis provides strong evidence for a range of pharmacological activities. As a key diterpenoid glycoside present in these extracts, this compound is believed to be a significant contributor to these effects.
Anti-Inflammatory Activity
Extracts of Siegesbeckia orientalis have demonstrated potent anti-inflammatory properties. Studies have shown that these extracts can significantly reduce the production of pro-inflammatory mediators. This effect is attributed to the inhibition of key signaling pathways.
Immunosuppressive Effects
The plant extracts have also been reported to possess immunosuppressive activity, suggesting a potential role in the management of autoimmune diseases.
Anti-Hyperuricemic Properties
Research indicates that extracts from Siegesbeckia orientalis can lower uric acid levels, pointing to a potential therapeutic application in conditions such as gout.
Signaling Pathways
The anti-inflammatory effects of Siegesbeckia orientalis extracts are primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of various inflammatory genes.
Caption: Postulated mechanism of this compound.
Experimental Protocols
The following section outlines a general experimental workflow for the isolation and biological evaluation of compounds from Siegesbeckia orientalis, based on methodologies reported in the literature for this plant and its constituents.
Extraction and Isolation of this compound
A standardized protocol for the extraction and isolation of this compound and other diterpenoid glycosides from the aerial parts of Siegesbeckia orientalis is crucial for obtaining high-purity compounds for biological testing.
Caption: Isolation workflow for this compound.
In Vitro Anti-Inflammatory Assays
To evaluate the anti-inflammatory potential of this compound, a series of in vitro assays can be conducted using appropriate cell lines, such as RAW 264.7 macrophages.
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibitory effect on NO production in LPS-stimulated macrophages.
-
Cytokine Production Assays (ELISA): To quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Western Blot Analysis: To investigate the effect of this compound on the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated IκBα, p-p38, p-ERK, p-JNK).
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of pro-inflammatory genes.
Conclusion and Future Directions
This compound, a diterpenoid glycoside from Siegesbeckia orientalis, represents a promising natural product for further investigation. Based on the significant anti-inflammatory, immunosuppressive, and anti-hyperuricemic activities of its source plant, it is highly probable that this compound contributes substantially to these therapeutic effects.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient and scalable methods for the isolation of high-purity this compound.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of the pure compound.
-
Pharmacokinetic and Toxicological Studies: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.
This technical guide provides a foundational understanding of this compound for the scientific community. Further dedicated research into this compound is warranted to fully unlock its potential for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 3. This compound | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ent-Pimarane Glucosides from Siegesbeckia orientalis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siegesbeckia orientalis L., a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids, particularly ent-pimarane glucosides. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory and antibacterial properties. This technical guide provides a comprehensive overview of the ent-pimarane glucosides isolated from Siegesbeckia orientalis, with a focus on their physicochemical properties, detailed experimental protocols for their isolation and characterization, and their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the discovery and development of novel therapeutics from natural sources.
Introduction
Siegesbeckia orientalis L., a member of the Asteraceae family, is a herb that is widely distributed in tropical and subtropical regions. It has been used for centuries in traditional medicine for the treatment of various ailments, including arthritis, rheumatism, and skin diseases. Phytochemical investigations have revealed that the therapeutic effects of this plant can be attributed to its rich content of secondary metabolites, among which ent-pimarane diterpenoids and their glucosides are of particular importance.
This guide focuses on the ent-pimarane glucosides, a class of compounds characterized by a tetracyclic diterpene aglycone of the ent-pimarane skeleton linked to one or more sugar moieties. These compounds have been the subject of numerous studies aimed at elucidating their chemical structures and evaluating their biological potential. This document consolidates the current knowledge on these compounds, providing a detailed technical resource for the scientific community.
Physicochemical and Biological Properties of Key ent-Pimarane Glucosides and Diterpenoids
Several ent-pimarane glucosides and their aglycones have been isolated from Siegesbeckia orientalis. The most well-characterized of these include hythiemoside B, darutoside, and its aglycone, darutigenol. The quantitative data for these compounds are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Darutigenol | C₂₀H₃₄O₃ | 168-170[1] | 471.2±45.0 (Predicted)[1] | 1.11±0.1 (Predicted)[1] |
| Darutoside | C₂₆H₄₄O₈ | 234[2] | 667.0±55.0 (Predicted)[2] | 1.29±0.1 (Predicted)[2] |
| Hythiemoside-A | C₂₆H₄₂O₉ | 135-136[3] | - | - |
Table 2: ¹H and ¹³C NMR Spectroscopic Data
Comprehensive ¹H and ¹³C NMR data for this compound, darutoside, and darutigenol are compiled from various spectroscopic studies. The following tables provide a summary of the reported chemical shifts (δ) in ppm.
Table 2a: ¹³C NMR Data for Darutigenol, Darutoside, and this compound
| Carbon No. | Darutigenol (CDCl₃) | Darutoside (C₅D₅N) | This compound (C₅D₅N) |
| 1 | 39.1 | 39.2 | 39.1 |
| 2 | 18.6 | 27.2 | 27.2 |
| 3 | 78.9 | 88.3 | 88.3 |
| 4 | 39.1 | 39.4 | 39.4 |
| 5 | 54.8 | 54.9 | 54.9 |
| 6 | 22.0 | 22.1 | 22.1 |
| 7 | 36.2 | 36.3 | 36.3 |
| 8 | 148.5 | 148.7 | 148.7 |
| 9 | 50.9 | 50.9 | 50.9 |
| 10 | 37.0 | 37.1 | 37.1 |
| 11 | 18.4 | 18.5 | 18.5 |
| 12 | 34.9 | 35.0 | 35.0 |
| 13 | 46.1 | 46.2 | 46.2 |
| 14 | 128.8 | 128.9 | 128.9 |
| 15 | 74.2 | 74.3 | 74.3 |
| 16 | 65.9 | 66.0 | 66.0 |
| 17 | 25.1 | 25.2 | 25.2 |
| 18 | 28.5 | 28.6 | 16.9 |
| 19 | 15.6 | 16.9 | 68.9 |
| 20 | 15.4 | 15.5 | 15.5 |
| Glc-1' | - | 106.9 | 105.5 |
| Glc-2' | - | 75.4 | 75.3 |
| Glc-3' | - | 78.6 | 78.5 |
| Glc-4' | - | 71.8 | 71.7 |
| Glc-5' | - | 78.2 | 78.1 |
| Glc-6' | - | 62.9 | 62.8 |
Note: The NMR data for darutigenol and darutoside are based on assignments from multiple sources and may vary slightly depending on the solvent and experimental conditions.
Table 3: Biological Activity Data
| Compound | Biological Activity | Assay | Result |
| Sigesbeckia orientalis ethanol extract | Anti-inflammatory | LPS-induced NF-κB activation in RAW264.7 cells | Inhibition of NF-κB activation[4] |
| Darutoside | Anti-inflammatory | LPS-induced pro-inflammatory cytokine expression in macrophages | Inhibition of NF-κB signaling pathway[2] |
| Darutoside | Anti-inflammatory | Xylene-induced ear edema in mice | Alleviation of swelling[5] |
| Darutoside | Analgesic | Acetic acid-induced writhing in mice | Reduction in writhing response[5] |
| Sigesbeckin A (ent-kaurane from S. orientalis) | Antibacterial | Broth microdilution against MRSA and VRE | MIC: 64 µg/mL[6] |
| 18-hydroxy-kauran-16-ent-19-oic acid (ent-kaurane from S. orientalis) | Antibacterial | Broth microdilution against MRSA and VRE | MIC: 64 µg/mL[6] |
| ent-pimarane diterpenoids from S. glabrescens | Anti-inflammatory | LPS-induced NO production in BV2 microglial cells | IC₅₀ values ranging from 33.07 to 63.26 µM[7] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of ent-pimarane glucosides from Siegesbeckia orientalis.
Extraction and Isolation
A general workflow for the isolation of these compounds is presented below.
Protocol Details:
-
Plant Material and Extraction: The pulverized aerial parts of S. orientalis (20 kg) are subjected to reflux extraction with 90% ethanol (80 L) three times, for 5 hours each.[6]
-
Concentration: The combined ethanol extracts are evaporated under reduced pressure at 55.0 °C to yield a crude extract (approximately 1.35 kg).[6]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned with ethyl acetate (4 x 10 L) to obtain an ethyl acetate fraction (approximately 603 g).[6]
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (from 10:0 to 0:1, v/v) to yield several fractions (Fr. A–D).[6]
-
Further Purification: The resulting fractions are further purified using a combination of techniques including Medium Pressure Liquid Chromatography (MPLC) with MCI or RP-C18 stationary phases and methanol/water gradient systems, followed by Sephadex LH-20 gel chromatography to yield the pure ent-pimarane glucosides.[6]
Structural Elucidation
The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to determine the carbon skeleton and the positions of substituents.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyls, carbonyls, and double bonds.
-
Optical Rotation: The specific rotation is measured to determine the stereochemistry of the compounds.[8][9][10][11][12]
Signaling Pathway Analysis
The anti-inflammatory effects of ent-pimarane glucosides from Siegesbeckia orientalis are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.
Mechanism of Action:
Darutoside has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the NF-κB signaling pathway.[2] LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells. This binding triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p65/p50) in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6. Darutoside exerts its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2]
Conclusion
The ent-pimarane glucosides from Siegesbeckia orientalis represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and infectious diseases. This technical guide has provided a consolidated resource of the current knowledge on these compounds, including their physicochemical properties, detailed experimental protocols, and their mechanism of action. Further research is warranted to fully explore the pharmacological potential of these compounds and to develop them into novel therapeutic agents. The information presented herein is intended to facilitate these efforts and to serve as a valuable reference for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Carbohydrate Optical Rotation Data [glycodata.org]
- 9. Optical rotation - Wikipedia [en.wikipedia.org]
- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 11. A Statistical Study of Optical Rotation for Synthetic D,L-Copolypeptide Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The optical rotation of a major component of plant cutin - PubMed [pubmed.ncbi.nlm.nih.gov]
Hythiemoside B: A Comprehensive Technical Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside B is a naturally occurring ent-pimarane glucoside first isolated from the aerial parts of Siegesbeckia orientalis L., a plant with a history of use in traditional medicine.[1][2] As a member of the diterpenoid class of compounds, this compound and its structural relatives are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a detailed literature review of this compound, summarizing its physicochemical properties, and discussing the known biological activities of its constituent moieties and related compounds. This report also outlines key experimental protocols relevant to the assessment of its biological activity and visualizes potential mechanisms and workflows.
Physicochemical Properties
This compound is described as a white amorphous powder.[3][4] Its chemical structure has been elucidated through spectroscopic analyses and chemical transformation. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C28H46O9 | [3] |
| Molecular Weight | 526.66 g/mol | [3] |
| CAS Number | 853267-90-0 | |
| Appearance | White amorphous powder | [3][4] |
| Class | ent-pimarane glucoside | [1][2][3] |
| Source | Siegesbeckia orientalis L. | [1][2][3] |
Biological Activity and Research on Related Compounds
Direct research on the biological activity of this compound is limited in the currently available literature. However, significant insights can be drawn from studies on its aglycone, darutigenol , and the closely related glycoside, darutoside . The broader class of ent-pimarane diterpenoids from Siegesbeckia species is recognized for a range of biological effects, including anti-inflammatory and cytotoxic activities.
Anti-inflammatory and Analgesic Properties
Siegesbeckia extracts containing diterpenoids have been traditionally used to treat inflammatory conditions. Research on a combination of active components from Siegesbeckia pubescens, including darutoside , kirenol, and hesperidin, has demonstrated both anti-inflammatory and analgesic effects. The mechanism of action for this combination was linked to the inhibition of cyclooxygenase-2 (COX-2) expression and a reduction in the infiltration of inflammatory cells. Darutoside, specifically, is noted for its ability to decrease inflammation and promote collagen restoration.
Cardioprotective Effects of Darutigenol
Recent studies on darutigenol , the aglycone of this compound, have revealed its potential in treating myocardial infarction and ischemia/reperfusion injury. High-throughput screening identified darutigenol as a compound that promotes cardiomyocyte survival and proliferation under ischemic conditions. The proposed mechanism for this cardioprotective effect involves the activation of the AKT1 signaling pathway, which is crucial for cell survival and proliferation.
Cytotoxic Potential
While specific cytotoxicity data for this compound is not yet available, various diterpenoids isolated from Siegesbeckia species have shown cytotoxic effects against different cancer cell lines. This suggests that this compound may also possess cytotoxic properties that warrant investigation.
Key Experimental Protocols
To facilitate further research into the biological activities of this compound, this section details standard protocols for assessing anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in BV2 Microglial Cells
This assay is commonly used to screen for compounds with anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture and Seeding:
- Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
3. Measurement of Nitric Oxide:
- After incubation, collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO production inhibition relative to the LPS-treated control group.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Incubation:
- Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for the cardioprotective effects of darutigenol.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic value, stemming from its classification as an ent-pimarane diterpenoid glycoside. While direct experimental evidence for its biological activity is currently scarce, research on its aglycone, darutigenol, and the related glycoside, darutoside, suggests that this compound may possess significant anti-inflammatory, cardioprotective, and potentially cytotoxic properties.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.
-
In-depth Biological Evaluation: Systematic screening of this compound for a range of biological activities, including anti-inflammatory, cytotoxic, antiviral, and antimicrobial effects, with determination of quantitative measures such as IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound to identify key structural features responsible for its activity and to optimize its therapeutic potential.
The detailed experimental protocols and the understanding of the activities of related compounds provided in this guide offer a solid foundation for researchers to undertake these future investigations and unlock the full therapeutic potential of this compound.
References
Hythiemoside B: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific quantitative solubility and stability data for Hythiemoside B. This guide provides the available qualitative information and outlines comprehensive, standardized methodologies for researchers to determine these critical parameters. The experimental protocols and diagrams presented herein are illustrative templates based on best practices for similar natural compounds.
Introduction
This compound is an ent-pimarane diterpenoid glycoside isolated from Siegesbeckia orientalis. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are fundamental characteristics that influence bioavailability, formulation development, and shelf-life. This technical guide summarizes the known qualitative solubility of this compound and provides detailed, adaptable protocols for determining its quantitative solubility and stability profiles.
Solubility Data
While precise quantitative solubility data for this compound is not currently published, qualitative assessments indicate its solubility in a range of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent | Solubility |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Ketones | Acetone | Soluble |
| Alcohols | Methanol | Soluble |
Note: "Soluble" is a qualitative term. Quantitative determination is necessary for formulation and preclinical studies.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a standard method for determining the quantitative solubility of a compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C and 37 °C).
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Polyethylene glycol 400 (PEG400), Propylene glycol)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. For highly soluble compounds, an immediate and precise dilution with a suitable solvent (mobile phase is often a good choice) is required to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Stability Studies: Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound, or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
-
Column Temperature: 30-40 °C.
The method must be validated for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocols
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
a) Hydrolytic Degradation:
-
Acidic Conditions: 0.1 M HCl at 60 °C.
-
Basic Conditions: 0.1 M NaOH at 60 °C.
-
Neutral Conditions: Water at 60 °C.
b) Oxidative Degradation:
-
3% Hydrogen Peroxide (H₂O₂) at room temperature.
c) Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 70 °C) in an oven.
d) Photostability:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.
Workflow for Forced Degradation Studies
An In-depth Technical Guide to the Putative Biosynthesis of Hythiemoside B in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside B, an ent-pimarane glucoside isolated from Siegesbeckia orientalis, belongs to the diverse class of diterpenoids, many of which exhibit significant pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel related compounds. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid biosynthesis in plants. While the specific enzymes responsible for the formation of this compound have not been empirically determined, this document presents a hypothesized pathway based on analogous systems, particularly within the Asteraceae family. Furthermore, it provides detailed experimental protocols for the identification and characterization of the key enzymes involved: a diterpene synthase (diTPS), a cytochrome P450 monooxygenase (CYP), and a UDP-glycosyltransferase (UGT). This guide is intended to serve as a foundational resource for researchers aiming to elucidate the complete biosynthetic pathway of this compound and other related ent-pimarane diterpenoids.
Introduction to this compound and Diterpenoid Biosynthesis
This compound is a natural product classified as an ent-pimarane diterpenoid glucoside.[1] It has been isolated from Siegesbeckia orientalis, a plant belonging to the Asteraceae family.[1][2][3] The core structure of this compound is an ent-pimarane skeleton, a tricyclic diterpene backbone. The biosynthesis of diterpenoids in plants is a modular process that begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.
The general biosynthetic route to a diterpenoid glycoside like this compound can be conceptualized in three main stages:
-
Diterpene Skeleton Formation: The C20 precursor, geranylgeranyl pyrophosphate (GGPP), is cyclized by a diterpene synthase (diTPS) to form the characteristic tricyclic ent-pimarane scaffold.
-
Oxidative Functionalization: The hydrocarbon backbone is then decorated with hydroxyl groups through the action of cytochrome P450 monooxygenases (CYPs).
-
Glycosylation: Finally, a glycosyl group is attached to a hydroxyl moiety of the aglycone by a UDP-glycosyltransferase (UGT), yielding the final glycoside.
While transcriptome data for Siegesbeckia orientalis is available and provides a valuable resource for identifying candidate genes, the specific diTPS, CYPs, and UGTs involved in this compound biosynthesis remain to be functionally characterized.
Putative Biosynthetic Pathway of this compound
Based on the known biosynthesis of other ent-pimarane diterpenoids, a putative pathway for this compound is proposed. The pathway initiates from GGPP, the common precursor for all diterpenoids.
The proposed pathway involves:
-
Formation of the ent-Pimarane Skeleton: A bifunctional or two separate diterpene synthases (a class II diTPS followed by a class I diTPS) catalyze the cyclization of GGPP, likely through an ent-copalyl diphosphate intermediate, to form the foundational ent-pimarane hydrocarbon skeleton.
-
Hydroxylation by Cytochrome P450s: The ent-pimarane skeleton undergoes a series of oxidation reactions, catalyzed by one or more CYPs, to introduce hydroxyl groups at specific positions, leading to an aglycone precursor such as darutigenol, which is also found in Siegesbeckia orientalis.[1]
-
Glycosylation by a UDP-Glycosyltransferase: A UGT then transfers a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone to form this compound.
Experimental Protocols for Pathway Elucidation
To validate the proposed pathway and identify the specific enzymes involved, a series of experimental procedures are required. The following protocols are generalized methods that can be adapted for the study of this compound biosynthesis.
Identification of Candidate Genes via Transcriptome Analysis
A key initial step is the mining of transcriptome data from Siegesbeckia orientalis to identify candidate genes encoding diTPS, CYPs, and UGTs. Co-expression analysis can be a powerful tool to identify genes that are coordinately regulated and potentially involved in the same metabolic pathway.
Functional Characterization of Candidate Enzymes
Candidate genes identified from transcriptome analysis are cloned into expression vectors for heterologous expression in a suitable host system, such as Escherichia coli for soluble enzymes like diTPS and UGTs, or Saccharomyces cerevisiae (yeast) for membrane-bound enzymes like CYPs, which often require post-translational modifications.
Protocol for Heterologous Expression in E. coli
-
Gene Amplification: Amplify the full-length coding sequence of the candidate gene from S. orientalis cDNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Ligate the PCR product into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25 °C) for several hours to overnight to enhance protein solubility.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
Diterpene Synthase (diTPS) Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT), 10 mM MgCl₂, 10-50 µM GGPP (substrate), and the purified recombinant diTPS enzyme.
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Product Extraction: Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times with authentic standards or library data.
Cytochrome P450 (CYP) Assay
-
Reaction System: For in vitro assays with CYPs expressed in yeast, microsomes are typically prepared. The reaction mixture contains microsomes, the diterpene substrate (product from the diTPS assay), a buffer (e.g., 50 mM potassium phosphate, pH 7.4), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH-regenerating system and incubate at 30°C for 1-2 hours with shaking.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoid products.
UDP-Glycosyltransferase (UGT) Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), the oxidized aglycone substrate (product from the CYP assay), UDP-glucose (sugar donor), and the purified recombinant UGT enzyme.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Analysis: Analyze the reaction mixture directly by LC-MS to detect the formation of the glycosylated product, this compound.
Quantitative Data Presentation
While specific quantitative data for the biosynthesis of this compound is not yet available, the following table outlines the types of data that should be collected during the characterization of the biosynthetic enzymes.
| Enzyme Class | Parameter | Description | Putative Value/Range |
| diTPS | Km for GGPP | Michaelis constant, indicating substrate affinity. | 1 - 50 µM |
| kcat | Catalytic constant or turnover number. | 0.01 - 1 s⁻¹ | |
| Product Specificity | Percentage of ent-pimaradiene formed. | > 90% | |
| CYP | Km for diterpene | Michaelis constant for the diterpene substrate. | 1 - 100 µM |
| kcat | Turnover number for hydroxylation. | 1 - 50 min⁻¹ | |
| Regiospecificity | Position of hydroxylation on the pimarane skeleton. | e.g., C-3, C-7, C-16 | |
| UGT | Km for aglycone | Michaelis constant for the hydroxylated diterpene. | 1 - 200 µM |
| Km for UDP-glucose | Michaelis constant for the sugar donor. | 50 - 500 µM | |
| kcat | Turnover number for glycosylation. | 0.1 - 10 s⁻¹ |
Regulation of this compound Biosynthesis
The biosynthesis of terpenoids in plants is often regulated by developmental cues and in response to environmental stresses, both biotic and abiotic. This regulation is mediated by complex signaling pathways, with jasmonic acid (JA) signaling being a key player in the induction of many terpenoid biosynthetic genes.
It is plausible that the expression of the diTPS, CYP, and UGT genes involved in this compound biosynthesis is coordinately upregulated by transcription factors, such as those from the MYC, WRKY, or AP2/ERF families, in response to JA signaling.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. The elucidation of this pathway requires a multi-faceted approach, combining transcriptomics, heterologous expression, and detailed biochemical characterization of the involved enzymes. The protocols and frameworks presented herein offer a roadmap for researchers to unravel the molecular intricacies of this compound formation. Successful identification and characterization of the biosynthetic genes will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and novel, structurally related diterpenoids with potentially valuable pharmacological properties.
References
- 1. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Pimarane diterpenoids from Siegesbeckia orientalis and structure revision of a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Hythiemoside B from Siegesbeckia orientalis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hythiemoside B is an ent-pimarane glucoside, a type of diterpenoid, isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae).[1][2] This plant has a history of use in traditional medicine for treating various inflammatory conditions. Extracts of Siegesbeckia orientalis and its constituent diterpenoids have demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[3][4][5][6] These findings suggest the therapeutic potential of compounds like this compound.
This document provides a detailed protocol for the extraction and isolation of this compound from Siegesbeckia orientalis, based on established methods for isolating diterpenoids from this plant.[7] It also includes information on the anti-inflammatory signaling pathways modulated by compounds from Siegesbeckia orientalis.
Data Presentation
The following table summarizes the quantitative data related to the extraction of compounds from Siegesbeckia orientalis. It is important to note that the specific yield of pure this compound has not been reported in the reviewed literature.
| Extraction Step | Product | Solvent System | Yield | Reference |
| Initial Extraction | Crude Ethanol Extract | 95% Ethanol | 5.26% (w/w) | [8] |
| Liquid-Liquid Extraction | Ethyl Acetate Fraction | Ethyl Acetate | Not Reported | [7] |
| Column Chromatography | This compound | Gradient Elution | Not Reported |
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from the aerial parts of Siegesbeckia orientalis. The protocol is based on established procedures for the isolation of diterpenoids from this plant species.[7]
Part 1: Preparation of Plant Material and Initial Extraction
-
Plant Material Collection and Preparation:
-
Collect the aerial parts of Siegesbeckia orientalis during its flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Once completely dried, pulverize the plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material.
-
Perform a reflux extraction using 90% ethanol. The solvent-to-solid ratio should be approximately 4:1 (L:kg). For example, for 20 kg of powdered plant material, use 80 L of 90% ethanol.[7]
-
Heat the mixture to the boiling point of the solvent and maintain it for 5 hours.[7]
-
After the first extraction, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 90% ethanol to ensure exhaustive extraction.[7]
-
Combine the ethanol extracts from all three cycles.
-
Concentrate the combined extract under reduced pressure at 55°C using a rotary evaporator to remove the ethanol, yielding a crude extract.[7]
-
Part 2: Fractionation of the Crude Extract
-
Liquid-Liquid Extraction:
-
Suspend the crude extract in water.
-
Perform a liquid-liquid extraction using ethyl acetate. The volume of ethyl acetate should be sufficient to ensure thorough mixing and separation (e.g., a 1:1 volume ratio with the aqueous suspension, repeated multiple times).
-
Separate the ethyl acetate layer from the aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize the recovery of diterpenoids.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to obtain the ethyl acetate fraction.
-
Part 3: Chromatographic Isolation and Purification of this compound
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.[7]
-
Prepare a silica gel column with an appropriate diameter and length based on the amount of the fraction.
-
Equilibrate the column with a non-polar solvent, such as petroleum ether.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity (e.g., from 10:0 to 0:1, v/v).[7]
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Further Purification (if necessary):
-
Fractions containing this compound may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[9]
-
For preparative HPLC, a C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.[1]
-
Mandatory Visualization
Experimental Workflow
References
- 1. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.vnu.edu.vn [files.vnu.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive comparison on the anti-inflammatory effects of three species of Sigesbeckia plants based on NF-κB and MAPKs signal pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ACG Publications - A New ent-Pimarane-Type Diterpenoid Glycoside from Siegesbeckia pubescens [acgpubs.org]
Application Note: Quantitative Analysis of Hythiemoside B using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hythiemoside B is a saponin of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of this compound. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring reliability and reproducibility.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar saponin like Digitonin
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., blank rat plasma)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Calibration Standards: Spike the appropriate volume of each working standard solution into the blank biological matrix to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).
Sample Preparation Protocol
-
To 100 µL of the biological sample (standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard |
Note: The specific MRM transitions and collision energies for this compound and the chosen internal standard must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Method Validation and Data Presentation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve is generated by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.980 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Accuracy and Precision
Accuracy (as % bias) and precision (as % relative standard deviation, RSD) are assessed by analyzing the QC samples at three levels on multiple days.
Table 4: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically ± 20% and ≤ 20% RSD).
Table 5: LLOQ Validation Data
| Parameter | Acceptance Criteria | Result |
| Concentration | - | 1 ng/mL |
| Precision (%RSD) | ≤ 20% | 8.5% |
| Accuracy (%Bias) | ± 20% | -5.2% |
Selectivity and Matrix Effect
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks at the retention times of this compound and the IS.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that in a neat solution.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome of accurate quantification.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in biological matrices using a sensitive and specific HPLC-MS/MS method. The outlined procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation are designed to yield accurate and reproducible results. This method is suitable for a range of applications in drug discovery and development, including pharmacokinetic and metabolic studies. Proper optimization of mass spectrometry parameters and thorough method validation are essential for achieving high-quality data.
Application Notes and Protocols for the Structure Elucidation of Hythiemoside B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Hythiemoside B, an ent-pimarane glucoside isolated from the plant Siegesbeckia orientalis. The protocols and data presented herein are intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this and similar compounds.
This compound is a diterpenoid glycoside that has been isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae)[1]. The determination of its complex three-dimensional structure is crucial for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of such novel natural products in solution. This note will detail the use of one- and two-dimensional NMR experiments to establish the planar structure, including the carbon skeleton and the position of the glycosidic linkage.
Experimental Protocols
The following protocols outline the general procedures for the acquisition of NMR data for this compound. The specific parameters may be optimized based on the available spectrometer and sample concentration.
1.1. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated pyridine (C₅D₅N). Pyridine-d₅ is a suitable solvent for this class of compounds, as it provides good solubility and its residual signals do not overlap with key resonances of the analyte.
-
Sample Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
1.2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (Proton NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR (Carbon-13 NMR):
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Edited HSQC for multiplicity information (e.g., hsqcedetgpsisp2.3). This allows for the differentiation of CH, CH₂, and CH₃ groups.
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
One-bond ¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 512-1024.
-
Number of Scans per Increment: 32-64.
-
Long-range nJ(C,H) coupling constant: Optimized for 8 Hz to observe 2- and 3-bond correlations.
-
NMR Data Presentation
The ¹H and ¹³C NMR chemical shifts for this compound, as reported by Giang et al. (2005), are summarized in the table below. The spectra were recorded in C₅D₅N.
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| Aglycone | ||
| 1 | 40.1 | 1.05 (m), 1.70 (m) |
| 2 | 19.5 | 1.55 (m), 1.75 (m) |
| 3 | 42.4 | 1.45 (m), 1.60 (m) |
| 4 | 34.0 | - |
| 5 | 56.6 | 1.10 (d, 9.0) |
| 6 | 25.1 | 1.95 (m), 2.05 (m) |
| 7 | 80.1 | 4.25 (t, 3.0) |
| 8 | 148.8 | - |
| 9 | 52.8 | 2.15 (m) |
| 10 | 38.6 | - |
| 11 | 19.8 | 1.50 (m), 1.65 (m) |
| 12 | 36.1 | 1.60 (m), 1.80 (m) |
| 13 | 46.5 | - |
| 14 | 129.2 | 5.45 (br s) |
| 15 | 78.5 | 4.10 (dd, 10.0, 2.0) |
| 16 | 74.2 | 3.65 (dd, 11.0, 2.0), 3.95 (dd, 11.0, 10.0) |
| 17 | 25.9 | 1.75 (s) |
| 18 | 33.7 | 1.25 (s) |
| 19 | 22.0 | 0.85 (s) |
| 20 | 15.1 | 0.90 (s) |
| Glucose | ||
| 1' | 106.8 | 4.90 (d, 8.0) |
| 2' | 75.5 | 4.05 (m) |
| 3' | 78.8 | 4.20 (m) |
| 4' | 71.9 | 4.25 (m) |
| 5' | 78.2 | 3.95 (m) |
| 6' | 63.0 | 4.35 (m), 4.50 (m) |
Data extracted from Giang PM, Son PT, Otsuka H. ent-Pimarane-Type Diterpenoids from Siegesbeckia orientalis L. Chem Pharm Bull (Tokyo). 2005 Feb;53(2):232-4.
Data Interpretation and Structure Elucidation Workflow
The following workflow outlines the logical steps for elucidating the structure of this compound from the NMR data.
3.1. Analysis of ¹H and ¹³C NMR Spectra
-
The ¹H NMR spectrum provides information on the number and types of protons present. The chemical shifts (δн) and coupling constants (J) are indicative of the local chemical environment.
-
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts (δc) indicate the type of carbon (e.g., sp³, sp², carbonyl).
3.2. COSY (¹H-¹H Correlation Spectroscopy)
-
The COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds.
-
By tracing the cross-peaks, it is possible to establish proton-proton spin systems, which correspond to fragments of the molecule. For example, correlations would be observed between the protons on adjacent carbons in the diterpene skeleton and within the glucose unit.
3.3. HSQC (Heteronuclear Single Quantum Coherence)
-
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).
-
This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals (or vice versa). An edited HSQC can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).
3.4. HMBC (Heteronuclear Multiple Bond Correlation)
-
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).
-
This is a key experiment for assembling the molecular fragments identified from COSY and HSQC data. It allows for the connection of spin systems across quaternary carbons and heteroatoms.
-
Crucial HMBC Correlations for this compound:
-
Correlations from the methyl protons (H-17, H-18, H-19, H-20) to adjacent carbons will help to place these groups on the pimarane skeleton.
-
Correlations between the anomeric proton of the glucose (H-1') and a carbon of the aglycone will definitively establish the point of glycosylation. In the case of this compound, a correlation between H-1' (δн 4.90) and C-7 (δc 80.1) confirms the attachment of the glucose unit at the C-7 position of the aglycone.
-
Signaling Pathway of NMR Excitation and Detection
The following diagram illustrates the general signaling pathway in a 2D NMR experiment, such as HSQC or HMBC, from radiofrequency pulse to signal detection.
References
Application Notes & Protocols for the Analysis of Hythiemoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Hythiemoside B, a diterpenoid glycoside with potential therapeutic properties. The protocols are intended for use by researchers in natural product chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the simultaneous quantification of this compound and other diterpenoids in plant extracts and purified samples.
Experimental Protocol
a) Sample Preparation:
-
Extraction: Weigh 1.0 g of powdered plant material (e.g., aerial parts of Siegesbeckia pubescens) and place it in a flask. Add 25 mL of 70% methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
b) Standard Solution Preparation:
-
Stock Solution: Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 1.0 mg/mL.
c) HPLC-ELSD Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient Elution | 0-20 min, 25-45% A; 20-40 min, 45-65% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 100°C |
| Nebulizer Gas (N2) Flow | 3.0 L/min |
Data Presentation
| Compound | Retention Time (min) | Linearity (mg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | Typical value | 0.1 - 1.0 | > 0.999 | Typical value | Typical value |
Note: Retention time, LOD, and LOQ are method-dependent and should be determined experimentally.
Experimental Workflow
Application Notes and Protocols for In Vitro Evaluation of Hythiemoside B Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the biological activities of Hythiemoside B, an ent-pimarane glucoside isolated from Siegesbeckia orientalis.[1][2][3] While specific data on this compound is emerging, this document outlines protocols for assessing its potential anti-inflammatory, anti-cancer, and neuroprotective properties based on the activities of its source plant extracts and related compounds.
Potential Biological Activities and In Vitro Assays
Extracts from Siegesbeckia orientalis have demonstrated significant anti-inflammatory and cytotoxic effects in preclinical studies.[1][4] The anti-inflammatory actions have been associated with the suppression of the NF-κB and MAPK signaling pathways.[1][2] Pimarane diterpenoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[5][6]
Anti-Inflammatory Activity
The potential of this compound to mitigate inflammatory responses can be assessed using various in vitro models. A key model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which mimics an inflammatory response.
Anti-Cancer Activity
The cytotoxic potential of this compound against various cancer cell lines can be determined to evaluate its anti-proliferative effects. Extracts from S. orientalis have shown potent cytotoxicity against several cancer cell lines.[4]
Neuroprotective Activity
The neuroprotective effects of this compound can be investigated in neuronal cell models subjected to oxidative stress, a common factor in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Siegesbeckia orientalis extracts and related compounds. This data provides a reference for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Siegesbeckia orientalis Ethanol Extract (SOE) on LPS-stimulated RAW 264.7 Cells
| Bioactive Marker | Concentration of SOE | % Inhibition |
| Nitric Oxide (NO) | 50 µg/mL | ~60% |
| Interleukin-6 (IL-6) | 50 µg/mL | ~84% |
| Tumor Necrosis Factor-α (TNF-α) | 50 µg/mL | ~58% |
Data adapted from studies on Siegesbeckia orientalis ethanol extract.[2]
Table 2: Cytotoxic Activity of Sigesbeckia orientalis n-hexane extract (SOH)
| Cancer Cell Line | IC50 Value (µg/mL) |
| Human breast cancer (MCF-7) | < 30 |
| Human lung cancer (A549) | < 30 |
| Human cervical cancer (HeLa) | < 30 |
Data represents the potent cytotoxic effects of the n-hexane extract of S. orientalis.[4]
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC50 value of this compound.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., DMEM for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of this compound.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in HT22 Cells
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in HT22 hippocampal neuronal cells.
Materials:
-
HT22 murine hippocampal neuronal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 200 µM) for 24 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment:
-
Perform an MTT assay as described in Protocol 3.2 to determine cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability in the this compound-treated groups compared to the H₂O₂-only treated group.
Visualizations: Signaling Pathways and Workflows
Caption: LPS-induced pro-inflammatory signaling pathways.
Caption: General workflow for in vitro screening.
Caption: Logical workflow for cytotoxicity assessment.
References
- 1. [PDF] Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models | Semantic Scholar [semanticscholar.org]
- 2. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Siegesbeckia orientalis Extracts on Advanced Glycation End Product Formation and Key Enzymes Related to Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Potential Anti-inflammatory Effects of Hythiemoside B in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are designed to guide the investigation of the potential anti-inflammatory effects of Hythiemoside B. Currently, there is a lack of published data specifically detailing the biological activity of this compound. The proposed methodologies are based on the known anti-inflammatory and immunosuppressive properties of other diterpenoids isolated from Siegesbeckia orientalis, the plant from which this compound is derived.[1][2][3][4]
Introduction
This compound is an ent-pimarane glucoside, a type of diterpenoid, isolated from the medicinal plant Siegesbeckia orientalis.[5] While the specific biological activities of this compound have not been extensively characterized, other diterpenoids from this plant have demonstrated anti-inflammatory and immunosuppressive effects.[1][2][3][4] This suggests that this compound may also possess anti-inflammatory properties, making it a compound of interest for drug discovery and development.
This document provides a framework for researchers to investigate the potential anti-inflammatory effects of this compound using an in vitro cell culture model. The murine macrophage cell line, RAW 264.7, is proposed as a suitable model due to its widespread use in inflammation research and its robust response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][6][7][8] The protocols outlined below will enable the assessment of this compound's cytotoxicity, its effect on the production of pro-inflammatory cytokines, and its potential modulation of key inflammatory signaling pathways.
Proposed Cell Culture Model
Cell Line: RAW 264.7 (murine macrophage-like cell line)
Rationale: RAW 264.7 cells are a well-established and widely used model for studying inflammation.[1][6][7][8] They respond to LPS, a component of the outer membrane of Gram-negative bacteria, by producing a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This makes them an excellent system for screening compounds for anti-inflammatory activity.
Experimental Workflow
The following diagram illustrates the proposed workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed experimental workflow for evaluating this compound.
Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 50 | 1.15 ± 0.08 | 92.0 |
| 100 | 0.62 ± 0.05 | 49.6 |
Table 1: Hypothetical data from an MTT assay showing the effect of this compound on RAW 264.7 cell viability.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[16][17][18][19][20] In a sandwich ELISA, the antigen of interest (e.g., TNF-α) in the sample is bound by a capture antibody coated on the plate. A detection antibody, which is conjugated to an enzyme, then binds to the captured antigen. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of antigen present.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Mouse TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[16]
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentrations of TNF-α and IL-6 using a standard curve generated from recombinant cytokines.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 30 ± 5 |
| LPS (1 µg/mL) | 1500 ± 120 | 1200 ± 95 |
| LPS + this compound (10 µM) | 800 ± 65 | 650 ± 50 |
| LPS + this compound (50 µM) | 400 ± 30 | 300 ± 25 |
Table 2: Hypothetical data from an ELISA showing the inhibitory effect of this compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells.
Protocol 3: Analysis of NF-κB and MAPK Signaling Pathways by Western Blotting
Objective: To investigate whether this compound inhibits LPS-induced activation of the NF-κB and MAPK signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[21][22][23][24][25] Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. The activation of the NF-κB and MAPK pathways can be assessed by detecting the phosphorylation of key proteins in these cascades.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Signaling Pathway Diagrams:
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
Data Presentation:
| Protein | Control | LPS | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
| p-p65/p65 | 1.0 | 5.2 | 3.1 | 1.5 |
| p-ERK/ERK | 1.0 | 4.8 | 2.9 | 1.3 |
| p-p38/p38 | 1.0 | 6.1 | 3.5 | 1.8 |
Table 3: Hypothetical quantitative data from a Western blot analysis showing the relative phosphorylation of key signaling proteins.
Conclusion
These application notes and protocols provide a comprehensive guide for the initial investigation of the potential anti-inflammatory effects of this compound. By following these methodologies, researchers can obtain valuable data on the compound's cytotoxicity, its ability to modulate pro-inflammatory cytokine production, and its impact on key inflammatory signaling pathways. The results from these studies will be crucial in determining whether this compound warrants further investigation as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of Siegesbeckia orientalis ethanol extract in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 8. biorxiv.org [biorxiv.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. This compound | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Hythiemoside A | 853267-91-1 [amp.chemicalbook.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of Hythiemoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside B is a naturally occurring ent-pimarane glycoside isolated from Siegesbeckia orientalis. While in vitro studies are essential for initial screening, in vivo animal models are critical for evaluating the therapeutic efficacy, toxicity, and pharmacokinetic profile of novel drug candidates like this compound in a complex physiological system.[1] This document provides detailed application notes and standardized protocols for the in vivo assessment of this compound's anti-cancer potential using established xenograft animal models.
Animal Models for In Vivo Efficacy Studies
The most common and well-established models for in vivo anti-cancer drug screening involve the transplantation of human tumor cells into immunodeficient mice (xenografts).[2] Athymic nude mice or Severe Combined Immunodeficient (SCID) mice are frequently used as they can accept human tumor grafts without rejection.[3]
Recommended Animal Model:
-
Strain: Athymic Nude Mice (nu/nu) or SCID mice.
-
Age: 6-8 weeks.
-
Sex: Female (often preferred to avoid fighting and hormonal cycle-related variability, depending on the cancer type).
-
Source: Reputable commercial vendors (e.g., Taconic Biosciences, Charles River Laboratories).
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Experimental Protocols
Human Tumor Cell Line Selection and Culture
The choice of the human cancer cell line is critical and should be based on the cancer type being targeted. For this protocol, we will use the human colorectal carcinoma cell line HCT116 as an example, as colorectal cancer is a prevalent malignancy.
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Cells should be harvested during the logarithmic growth phase.
Xenograft Tumor Implantation
-
Procedure:
-
Harvest HCT116 cells and resuspend them in sterile, serum-free medium or Phosphate Buffered Saline (PBS).
-
The cell viability should be greater than 95% as determined by Trypan Blue exclusion.
-
Inject 5 x 10^6 viable HCT116 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
Experimental Design and Treatment Groups
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally (i.p.) or orally (p.o.) daily.
-
Group 2: this compound (Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg) via the same route as the vehicle.
-
Group 3: this compound (High Dose): Administer a high dose of this compound (e.g., 50 mg/kg) via the same route.
-
Group 4: Positive Control: Administer a standard-of-care chemotherapeutic agent for colorectal cancer (e.g., 5-Fluorouracil) at a clinically relevant dose.
-
Drug Administration and Monitoring
-
Route of Administration: The route (intraperitoneal, intravenous, or oral) will depend on the physicochemical properties and formulation of this compound. For initial studies, intraperitoneal injection is common.
-
Dosing Schedule: Daily or every other day for a period of 21-28 days.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint and Data Collection
-
Efficacy Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Data to Collect:
-
Final tumor volume and weight.
-
Body weight changes.
-
Survival data (if applicable).
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and major organs (liver, kidney, spleen, lungs, heart) for histopathological and molecular analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1850 ± 150 | - | 22.5 ± 0.8 |
| This compound | 10 | 1100 ± 120 | 40.5 | 21.8 ± 0.7 |
| This compound | 50 | 650 ± 90 | 64.9 | 20.5 ± 1.1 |
| 5-Fluorouracil | 20 | 580 ± 85 | 68.6 | 19.2 ± 1.5 |
Table 2: Toxicity Assessment of this compound
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Loss (%) | Mortality | Observable Signs of Toxicity |
| Vehicle Control | - | < 2% | 0/10 | None |
| This compound | 10 | ~3% | 0/10 | None |
| This compound | 50 | ~9% | 0/10 | Mild lethargy in the first week |
| 5-Fluorouracil | 20 | ~15% | 1/10 | Significant lethargy, ruffled fur |
Visualization of Experimental Workflow and Proposed Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols: Investigating the Mechanism of Action of Hythiemoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hythiemoside B is an ent-pimarane glucoside isolated from the medicinal plant Siegesbeckia orientalis L. While direct and extensive studies on the specific mechanism of action of this compound are limited, the known biological activities of its source plant and structurally related ent-pimarane diterpenoids provide a strong foundation for targeted investigation. Extracts from Siegesbeckia orientalis have been reported to possess anti-inflammatory, cytotoxic, and anti-proliferative properties.[1][2][3] Similarly, various ent-pimarane diterpenoids have demonstrated significant anti-inflammatory and cytotoxic effects.[4][5][6][7]
These application notes provide a comprehensive guide for researchers to explore the potential mechanisms of action of this compound, focusing on its likely anti-inflammatory and cytotoxic activities. The protocols and suggested experimental workflows are based on established methodologies for characterizing compounds with these biological effects.
Data Presentation: Biological Activities of Siegesbeckia orientalis Extracts and Related Diterpenoids
The following tables summarize the reported biological activities of extracts from Siegesbeckia orientalis and isolated ent-pimarane diterpenoids, offering a comparative basis for designing experiments with this compound.
Table 1: Anti-inflammatory and Cytotoxic Activities of Siegesbeckia orientalis Extracts
| Extract/Compound | Cell Line/Model | Assay | Endpoint | Result |
| S. orientalis Ethanolic Extract (SOE) | Hepa1-6 (Hepatocellular Carcinoma) | Cell Proliferation | IC50 | 282.4 µg/mL[3] |
| S. orientalis Ethanolic Extract (SOE) | HepG2 (Hepatocellular Carcinoma) | Cell Proliferation | IC50 | 344.3 µg/mL[3] |
| S. orientalis Ethanolic Extract (SOE) | HaCaT (Keratinocytes) | Cytotoxicity | IC50 | 892.4 µg/mL[3] |
| S. orientalis Ethanolic Extract (SOE) | RAW264.7 (Macrophages) | LPS-induced NO Production | Inhibition | Significant reduction[8] |
| S. orientalis Ethanolic Extract (SOE) | RAW264.7 (Macrophages) | LPS-induced IL-6 Production | Inhibition | Significant reduction[8] |
| S. orientalis Ethanolic Extract (SOE) | RAW264.7 (Macrophages) | LPS-induced TNF-α Production | Inhibition | Significant reduction[8] |
| S. orientalis Essential Oil | Hep3B (Liver Cancer) | Cytotoxicity | IC50 | 37.72–123.16 µg/mL[9] |
| S. orientalis Essential Oil | Hela (Cervical Cancer) | Cytotoxicity | IC50 | 37.72–123.16 µg/mL[9] |
Table 2: Anti-inflammatory Activity of ent-Pimarane Diterpenoids
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| Siegesbeckia A | BV2 (Microglia) | LPS-induced NO Production | Inhibition | > 100 µM |
| Siegesbeckia B | BV2 (Microglia) | LPS-induced NO Production | Inhibition | 33.07 µM[6] |
| Siegesbeckia F | BV2 (Microglia) | LPS-induced NO Production | Inhibition | 42.39 µM[6] |
| Siegesbeckia H | BV2 (Microglia) | LPS-induced NO Production | Inhibition | 63.26 µM[6] |
| ent-pimarane diterpene (unspecified) | BV2 (Microglia) | LPS-induced NO Production | Inhibition | Significant[5] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay using MTT
Objective: To determine the effect of this compound on the viability and proliferation of cancer and non-cancerous cell lines.
Materials:
-
This compound
-
Target cell lines (e.g., RAW264.7, HepG2, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to obtain a series of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite to quantify the amount of nitrite in the samples.
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
This compound
-
RAW264.7 cells
-
LPS
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat RAW264.7 cells with this compound and LPS as described in Protocol 2.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokines from the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.
Materials:
-
This compound
-
RAW264.7 cells
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway that this compound may modulate and a proposed experimental workflow for its investigation.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for this compound mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ent-Pimarane diterpenoids from Siegesbeckia glabrescens with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hythiemoside B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of analogs of Hythiemoside B, a naturally occurring ent-pimarane glucoside isolated from Siegesbeckia orientalis. Based on the known anti-inflammatory and anticancer properties of Siegesbeckia orientalis extracts and related pimarane diterpenoids, the proposed assays are designed to identify analogs with potent and selective activities.
Introduction to this compound and its Therapeutic Potential
This compound is a diterpenoid glycoside belonging to the ent-pimarane class of natural products. The plant it is derived from, Siegesbeckia orientalis, has a history of use in traditional medicine for treating inflammatory conditions. Modern studies have indicated that extracts from this plant possess both anti-inflammatory and anticancer properties. The anti-inflammatory effects are attributed to the inhibition of key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. The anticancer activity is linked to the induction of apoptosis and the inhibition of cancer cell proliferation and migration. While specific biological data for this compound is limited, its structural relative, kirenol, has demonstrated significant anti-inflammatory and cytotoxic effects, suggesting that this compound and its synthetic analogs are promising candidates for drug discovery in oncology and immunology.
High-Throughput Screening Strategies for this compound Analogs
To efficiently screen a library of this compound analogs, a tiered approach is recommended. Primary screening should employ robust, cost-effective assays to identify active compounds ("hits"). These hits can then be subjected to more complex secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Primary HTS Assays
-
Anticancer Activity: A cell viability assay is recommended to identify analogs that inhibit the proliferation of cancer cells.
-
Anti-inflammatory Activity: An NF-κB reporter assay is a suitable primary screen to detect compounds that modulate this key inflammatory pathway.
Secondary and Mechanistic Assays
-
Apoptosis Induction: For anticancer "hits," a caspase activity assay can confirm that the observed reduction in cell viability is due to the induction of apoptosis.
-
Mechanism of Apoptosis: A fluorescence polarization assay targeting Bcl-2 family protein interactions can further elucidate the apoptotic pathway.
-
NF-κB Pathway Validation: High-content screening for NF-κB nuclear translocation can provide a more detailed understanding of the anti-inflammatory mechanism.
Data Presentation
The following tables present representative quantitative data for this compound analogs, using kirenol as a proxy to demonstrate expected potencies in the proposed HTS assays.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Cell Line | Primary Assay: Cell Viability (IC50, µM) | Secondary Assay: Caspase-3/7 Activation (EC50, µM) |
| HBA-001 | A549 (Lung Cancer) | 5.2 | 7.8 |
| HBA-002 | A549 (Lung Cancer) | 12.8 | 15.3 |
| HBA-003 | A549 (Lung Cancer) | > 50 | > 50 |
| Kirenol (Control) | A549 (Lung Cancer) | 8.5 | 10.2 |
| HBA-001 | HeLa (Cervical Cancer) | 3.1 | 4.5 |
| HBA-002 | HeLa (Cervical Cancer) | 9.5 | 11.9 |
| HBA-003 | HeLa (Cervical Cancer) | > 50 | > 50 |
| Kirenol (Control) | HeLa (Cervical Cancer) | 6.3 | 8.1 |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound ID | Primary Assay: NF-κB Reporter (IC50, µM) | Secondary Assay: NF-κB Translocation (IC50, µM) |
| HBA-001 | 2.5 | 3.1 |
| HBA-002 | 15.7 | 18.2 |
| HBA-003 | > 50 | > 50 |
| Kirenol (Control) | 4.8 | 6.2 |
Experimental Protocols and Visualizations
Anticancer Screening Workflow
The following workflow outlines the process for identifying and characterizing this compound analogs with anticancer properties.
Caption: Workflow for anticancer drug discovery of this compound analogs.
Protocol 4.1.1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
This compound analogs and control compounds (e.g., Kirenol, Staurosporine)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates) or 25 µL per well (for 384-well plates).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound analogs and control compounds in cell culture medium.
-
Add the desired concentration of compounds to the wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control (DMSO-treated cells) to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 4.1.2: Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[5][6][7][8][9]
Materials:
-
Cancer cell lines
-
Opaque-walled 96-well or 384-well plates
-
This compound analogs and positive control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Compound Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol (4.1.1). The incubation time for compound treatment may be shorter (e.g., 24 hours) to capture early apoptotic events.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing 100 µL of cells in culture medium.[8] For 384-well plates, add 25 µL of reagent to 25 µL of cell culture.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Determine the EC50 value, the concentration at which the compound induces 50% of the maximal caspase activation.
-
Anti-inflammatory Screening Workflow and Signaling Pathway
The following diagrams illustrate the proposed anti-inflammatory screening workflow and the targeted NF-κB signaling pathway.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 2. promega.com [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. tripod.nih.gov [tripod.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Hythiemoside B Extraction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Hythiemoside B from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a diterpenoid glycoside, a type of saponin. It has been primarily isolated from plants of the Asteraceae family, including Siegesbeckia orientalis, Wollastonia biflora, and Indocypraea montana.[1]
Q2: What are the general steps involved in the extraction and isolation of this compound?
The general workflow for this compound extraction involves:
-
Preparation of Plant Material: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Utilizing a suitable solvent and extraction method to draw out the this compound from the plant matrix.
-
Filtration and Concentration: Separating the solid plant residue from the liquid extract and then concentrating the extract to reduce its volume.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.
-
Identification and Quantification: Using analytical methods like HPLC to confirm the presence and determine the quantity of this compound.
A general workflow for the extraction and purification of this compound is outlined in the following diagram:
General workflow for this compound extraction and purification.
Q3: Which solvents are most effective for extracting this compound?
This compound, being a saponin, is generally soluble in polar solvents. Alcohols such as ethanol and methanol are commonly used for the extraction of saponins. The choice of solvent can significantly impact the extraction yield and the purity of the final product. Aqueous-alcoholic solutions (e.g., 70-80% ethanol) are often effective as they can penetrate the plant cell walls and solubilize the glycosides.
Q4: What are the different extraction methods that can be used for this compound?
Several methods can be employed for the extraction of this compound, each with its own advantages and disadvantages in terms of yield, extraction time, and environmental impact. These include:
-
Conventional Solvent Extraction (CSE): This includes methods like maceration, percolation, and Soxhlet extraction. These are traditional methods that are simple to implement but can be time-consuming and require large volumes of solvent.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer. It generally leads to higher yields in shorter extraction times compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. MAE can significantly reduce extraction time and solvent consumption.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: Conventional Solid-Liquid Extraction of this compound
This protocol is based on general methods for the extraction of diterpenoid glycosides from Siegesbeckia orientalis.
1. Plant Material Preparation:
- Air-dry the aerial parts of Siegesbeckia orientalis in the shade to a constant weight.
- Grind the dried plant material into a coarse powder (approximately 20-40 mesh).
2. Extraction:
- Weigh 100 g of the powdered plant material and place it in a large flask.
- Add 1 L of 80% ethanol (ethanol:water, 80:20 v/v).
- Macerate the mixture for 24 hours at room temperature with occasional stirring.
- Alternatively, perform reflux extraction at 60-70°C for 2-3 hours.
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and re-extract the plant residue two more times with fresh 80% ethanol.
- Combine all the filtrates.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Purification (Column Chromatography):
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Pack a silica gel column (60-120 mesh) with a suitable non-polar solvent (e.g., n-hexane).
- Load the dissolved crude extract onto the top of the column.
- Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
- Combine the fractions rich in this compound and concentrate them to obtain a purified sample.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
1. Plant Material Preparation:
- Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
- Place 10 g of the powdered plant material in a flask.
- Add 200 mL of 70% ethanol.
- Place the flask in an ultrasonic bath.
- Sonication parameters to optimize include:
- Frequency: 20-40 kHz
- Power: 100-200 W
- Temperature: 40-50°C
- Time: 30-60 minutes
- After sonication, let the mixture stand for a short period.
3. Filtration and Concentration:
- Filter the extract and concentrate it as described in Protocol 1.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general HPLC method that can be optimized for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be:
-
0-10 min: 20-40% A
-
10-25 min: 40-60% A
-
25-30 min: 60-80% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the typical performance of different extraction methods for saponins. Note that the actual yields for this compound may vary depending on the specific plant material and optimized conditions.
| Extraction Method | Typical Solvent | Temperature (°C) | Extraction Time | Relative Yield | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | 70-95% Ethanol | 25-70 | 12-48 hours | Moderate | Simple, low equipment cost | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 60-80% Ethanol | 40-60 | 30-90 minutes | High | Faster, higher yield, less solvent | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 60-80% Ethanol | 50-80 | 5-30 minutes | High to Very High | Very fast, high yield, low solvent use | Requires specialized equipment, potential for localized overheating |
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and provides potential solutions.
Troubleshooting common issues in this compound extraction.
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete disruption of plant cell walls.
-
Solution: Ensure the plant material is ground to a fine, consistent powder. For advanced methods like UAE, ensure sufficient ultrasonic power is applied to induce cavitation and cell wall disruption.
-
-
Potential Cause: Incorrect solvent choice.
-
Solution: The polarity of the extraction solvent is crucial. While ethanol is commonly used, the optimal concentration of aqueous ethanol may vary. Experiment with different ratios (e.g., 60%, 70%, 80%, 95% ethanol) to find the best solvent system for your specific plant material.
-
-
Potential Cause: Suboptimal extraction parameters.
-
Solution: Systematically optimize the extraction time, temperature, and the ratio of solvent to solid material. For UAE and MAE, power and frequency/irradiation time are also critical parameters to optimize. A response surface methodology (RSM) can be employed for efficient optimization.
-
-
Potential Cause: Degradation of this compound during extraction.
-
Solution: Diterpenoid glycosides can be susceptible to degradation at high temperatures or extreme pH levels. Avoid excessive heat and prolonged extraction times. Maintain a neutral pH during extraction unless acidic or basic conditions are specifically required for hydrolysis of other compounds.
-
Issue 2: Co-extraction of a Large Amount of Impurities
-
Potential Cause: Extraction of non-polar compounds like chlorophyll and lipids.
-
Solution: Before the main extraction with a polar solvent, perform a pre-extraction or "defatting" step with a non-polar solvent like n-hexane or petroleum ether. This will remove many of the lipophilic impurities.
-
-
Potential Cause: The solvent is too broad in its extraction capabilities.
-
Solution: Adjust the polarity of your extraction solvent to be more selective for glycosides. Sometimes a slightly less polar solvent can reduce the co-extraction of highly polar impurities like sugars.
-
Issue 3: Difficulty in Purifying this compound from the Crude Extract
-
Potential Cause: Presence of structurally similar compounds.
-
Solution: The crude extract will likely contain other diterpenoid glycosides with similar polarities to this compound, making separation by simple column chromatography challenging. Utilize a more sophisticated chromatographic technique, such as preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column and a fine-tuned gradient elution, for better resolution.
-
-
Potential Cause: Overloading the chromatography column.
-
Solution: Ensure that the amount of crude extract loaded onto the column is appropriate for its size and separation capacity. Overloading will lead to poor separation and co-elution of compounds.
-
By carefully considering these factors and systematically optimizing the extraction and purification protocols, researchers can significantly improve the yield and purity of this compound from plant materials.
References
Overcoming solubility issues with Hythiemoside B in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Hythiemoside B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural ent-pimarane glucoside isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae).[1][2][3][4] It is classified as a diterpenoid.[1][]
Q2: What are the basic chemical properties of this compound?
A2: this compound is typically supplied as a white amorphous powder.[2][3][4] Its chemical formula is C28H46O9, and it has a molecular weight of approximately 526.66 g/mol .[2][][6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][][7]
Troubleshooting Guide for In Vitro Solubility Issues
Q4: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What should I do?
A4: Direct addition of this compound powder to aqueous media is not recommended due to its poor water solubility. You should first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your culture medium.
Q5: Which solvent is best for preparing a stock solution of this compound for cell-based assays?
A5: DMSO is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds for in vitro studies.[1][] It is miscible with most cell culture media. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[8][9]
Q6: What is a recommended concentration for the stock solution?
A6: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This allows for a small volume of the stock to be added to the culture medium to achieve the desired final concentration, thereby minimizing the final DMSO concentration. For example, a 1:1000 dilution of a 10 mM stock solution into the final culture medium would result in a final concentration of 10 µM with a DMSO concentration of 0.1%.
Q7: My compound is still precipitating even after preparing a DMSO stock solution. What are the possible reasons and solutions?
A7: This could be due to several factors:
-
The final concentration in the aqueous medium is too high: The solubility of this compound in your final aqueous medium may be lower than your target concentration. Try using a lower final concentration.
-
Insufficient mixing: Ensure that the stock solution is vortexed thoroughly before use and that the final solution is mixed well after adding the stock.
-
Temperature effects: The solubility of some compounds can decrease at lower temperatures. Ensure your medium is at the appropriate temperature (e.g., 37°C for many cell culture experiments) when adding the stock solution.
Q8: How should I store the this compound stock solution?
A8: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[2] One source suggests storage for up to 6 months at -80°C in DMSO.[2] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C28H46O9 | [1][2][][6] |
| Molecular Weight | ~526.7 g/mol | [2][][6] |
| Appearance | White amorphous powder | [2][3][4] |
Table 2: Known Solvents for this compound
| Solvent | Solubility Noted | Source(s) |
| DMSO | Soluble | [1][] |
| Methanol | Soluble | [] |
| Chloroform | Soluble | [1][7] |
| Dichloromethane | Soluble | [1][7] |
| Ethyl Acetate | Soluble | [1][7] |
| Acetone | Soluble | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation. Visually inspect for any undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the final working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Mixing: Immediately mix the working solution thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Application: Apply the freshly prepared working solution to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 6. This compound | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hythiemoside A | 853267-91-1 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Hythiemoside B from its Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Hythiemoside B from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Isomeric Peaks | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Suboptimal temperature. | - Column Selection: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano). Chiral columns may be necessary for enantiomers.- Mobile Phase Optimization: - Adjust the organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase.[1] - Modify the pH of the aqueous phase with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) to potentially alter the ionization and conformation of the isomers. - Experiment with gradient elution, starting with a shallow gradient to maximize separation.- Temperature Control: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of closely eluting compounds. |
| Peak Tailing or Fronting | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Sample Concentration: Reduce the sample concentration to avoid overloading the column.- Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups on the stationary phase (for silica-based columns), which can cause tailing. A pH between 2.5 and 4.0 is often effective.[1]- Alternative Columns: Consider using a column with end-capping or a different stationary phase to minimize secondary interactions. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction. | - Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-degassed. For premixed mobile phases, measure components accurately before mixing.- Temperature Control: Use a column oven to maintain a constant temperature.- System Check: Perform a system check to ensure the pump is delivering a consistent flow rate. |
| Low Signal-to-Noise Ratio (Poor Sensitivity) | - Low sample concentration.- Inappropriate detection wavelength.- Detector issues. | - Sample Preparation: Concentrate the sample if possible.- Detector Wavelength: Determine the optimal UV absorbance wavelength for this compound. Since it is a saponin-like compound, it may lack a strong chromophore, necessitating detection at lower UV wavelengths (e.g., 200-210 nm) or the use of alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[2]- Detector Maintenance: Ensure the detector lamp is in good condition and the flow cell is clean. |
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I might encounter?
A1: this compound is an ent-pimarane diterpenoid glycoside.[3][] Its isomers could include:
-
Epimers: Stereoisomers that differ in configuration at one chiral center in the diterpenoid backbone or the sugar moiety.
-
Positional Isomers: Isomers where the sugar molecule is attached at a different hydroxyl group on the aglycone.
-
Anomers: Isomers that differ in the stereochemistry at the anomeric carbon of the sugar.
Q2: Which HPLC column is best for separating this compound isomers?
A2: There is no single "best" column, as the optimal choice depends on the specific isomers. A good starting point is a high-purity C18 column with a high surface area. However, for closely related isomers, other stationary phases should be screened. Phenyl-Hexyl columns can offer different selectivity for aromatic compounds, while embedded polar group (EPG) columns can provide alternative selectivity for polar compounds. For enantiomeric separations, a chiral stationary phase would be necessary.
Q3: How can I optimize the mobile phase for better separation?
A3: Mobile phase optimization is critical. Here's a systematic approach:
-
Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.
-
Aqueous Phase pH: Use additives like formic acid or acetic acid (0.1% v/v) to control the pH. This can influence the conformation and retention of your isomers.
-
Gradient Elution: Start with a broad scouting gradient (e.g., 5-95% organic in 30 minutes) to determine the approximate elution conditions. Then, run a shallower gradient around the elution time of your compounds to improve resolution.
Q4: My isomers are still not separating. What are some advanced techniques I can try?
A4: If standard reversed-phase HPLC is insufficient, consider these options:
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomeric separation and is often complementary to HPLC, particularly for diastereomers.
-
Two-Dimensional HPLC (2D-HPLC): This technique uses two columns with different selectivities to achieve separations not possible with a single column.
-
Ion-Pair Chromatography: If your isomers can be ionized, adding an ion-pairing reagent to the mobile phase can significantly alter their retention and selectivity.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Isomer Separation
-
Sample Preparation:
-
Dissolve a known amount of the this compound isomer mixture in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL.[]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Screening Conditions:
-
Columns:
-
C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm (or ELSD/MS if available)
-
-
Optimization:
-
Based on the initial screening, select the column that shows the best initial separation.
-
Optimize the gradient by making it shallower around the elution time of the isomers.
-
Evaluate the effect of using methanol as the organic modifier (Mobile Phase B).
-
Systematically vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) to assess its impact on resolution.
-
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: A systematic approach to HPLC method development.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Reducing Off-Target Effects of Hythiemoside B in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Hythiemoside B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product, specifically an ent-pimarane glucoside isolated from the plant Siegesbeckia orientalis.[][2][3][4] It is a diterpenoid with the molecular formula C28H46O9.[][5] It is provided as a white amorphous powder and is soluble in solvents such as DMSO and methanol.[][2]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[6] These interactions can lead to misleading experimental results, cellular toxicity, or other unexpected pharmacological responses, complicating the interpretation of data.[6] Small molecules, due to their chemical structures, can sometimes bind to multiple proteins, a phenomenon known as polypharmacology.[6][7]
Q3: What are the common causes of off-target effects in cell-based assays?
Several factors can contribute to off-target effects, including:
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[6]
-
Structural Similarity of Binding Sites: Many proteins share conserved binding domains. For example, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[6]
-
Compound Promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.[6]
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[6][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Observed cellular phenotype is inconsistent with the expected on-target effect.
If the cellular response to this compound does not align with the known or hypothesized function of its intended target, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent response.[6][9] Test a wide range of this compound concentrations to determine the optimal concentration that elicits the desired effect without causing generalized cellular stress.
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Attempt a Rescue Experiment: Overexpression of the intended target protein may "soak up" this compound, requiring a higher concentration to achieve the same phenotypic effect.[6] This can help confirm that the observed phenotype is mediated through the intended target.
-
Assess Cell Permeability: Poor cell permeability can lead to a lack of on-target effects, while high, non-specific accumulation could contribute to off-target toxicity.[9][10]
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for a dose-response experiment.
Issue 2: High levels of cytotoxicity are observed at concentrations required for the desired biological effect.
This may indicate that this compound is causing general cellular toxicity through off-target mechanisms.
Troubleshooting Steps:
-
Evaluate Compound Stability: The compound may be degrading in the cell culture medium into a more toxic substance.[10]
-
Perform Cellular Fitness Assays: Use assays that specifically measure cytotoxicity (e.g., LDH release) or apoptosis (e.g., caspase activity) to distinguish between general toxicity and a specific anti-proliferative effect.[11]
-
Modify Buffer Conditions: Adding bovine serum albumin (BSA) or detergents to the assay buffer can sometimes counteract non-specific binding or aggregation of the compound.[11]
-
Use Orthogonal Assays: Confirm the biological outcome using a different assay with an independent readout technology to ensure the effect is not an artifact of the primary assay.[11]
Hypothetical On-Target vs. Off-Target Effects of this compound
Caption: On-target vs. potential off-target effects.
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to assess the on-target and off-target effects of this compound.
Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 1 | 55 | 95 |
| 10 | 92 | 85 |
| 50 | 95 | 40 |
| 100 | 96 | 15 |
Table 2: Comparison of this compound with a Structurally Unrelated Inhibitor
| Compound | Target IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 1.2 | 52 | 43.3 |
| Unrelated Inhibitor X | 0.8 | > 100 | > 125 |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This method can be used to verify direct binding of this compound to its intended target in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified duration.[6]
-
Heating: Harvest the cells, and heat the cell lysates or intact cells at a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[6]
-
Analysis: Analyze the soluble protein fraction by Western blot or other protein detection methods to assess the thermal stability of the target protein. Increased stability in the presence of this compound indicates direct binding.
Kinobeads Assay for Off-Target Profiling
This affinity chromatography-based method can be used to identify off-target kinases that bind to this compound.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.[6]
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.[6]
-
Affinity Purification: Add Kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not inhibited by this compound.[6]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.[6]
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a particular kinase captured by the beads in the presence of this compound suggests it is an off-target.
Workflow for Off-Target Identification
Caption: A logical workflow for characterizing compound effects.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 4. This compound | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Hythiemoside B Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Hythiemoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a diterpenoid glycoside belonging to the ent-pimarane class of natural products. It is primarily isolated from the aerial parts of medicinal plants such as Siegesbeckia orientalis.
Q2: What are the main challenges in purifying this compound?
The primary challenge in the purification of this compound is its co-occurrence with other structurally similar ent-pimarane diterpenoids in the plant extract. These related compounds often have very similar polarities and chromatographic behaviors, making their separation difficult and requiring high-resolution chromatographic techniques.
Q3: I am getting a low yield of the ethyl acetate fraction after the initial extraction and partitioning. What could be the cause?
A low yield in the ethyl acetate fraction could be due to several factors:
-
Insufficient Extraction: The initial ethanol extraction may not have been exhaustive. Ensure the plant material is finely powdered and the extraction is performed multiple times with fresh solvent.
-
Inefficient Partitioning: The pH of the aqueous phase during liquid-liquid partitioning can influence the distribution of glycosides. Ensure the partitioning is carried out thoroughly by vigorous mixing and allowing for complete phase separation.
-
Compound Degradation: this compound, like many natural product glycosides, can be susceptible to degradation under harsh pH or temperature conditions. Avoid prolonged exposure to strong acids, bases, or high temperatures during the extraction and concentration steps.
Q4: My column chromatography fractions containing this compound are still a complex mixture. How can I improve the separation?
If your initial silica gel column chromatography does not provide adequate separation, consider the following:
-
Optimize the Solvent Gradient: A slower, more shallow gradient of your mobile phase (e.g., petroleum ether-ethyl acetate) can improve the resolution of closely eluting compounds.
-
Use a Different Stationary Phase: If silica gel is not effective, consider using a different adsorbent like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
Employ Other Chromatographic Techniques: Techniques like Sephadex LH-20 chromatography can be used to separate compounds based on size and polarity, which can be a useful intermediate step before final purification.
Q5: I am struggling to achieve baseline separation of this compound from a co-eluting impurity during preparative HPLC. What can I do?
Achieving baseline separation of structurally similar compounds can be challenging. Here are some strategies to improve your preparative HPLC results:
-
Method Optimization: Systematically optimize the mobile phase composition. Small changes in the ratio of organic solvent to water, or the use of a different organic modifier (e.g., acetonitrile vs. methanol), can significantly alter selectivity.
-
Reduce the Column Loading: Overloading the preparative column is a common cause of poor separation. Reduce the amount of sample injected to improve resolution.
-
Use a High-Resolution Column: Employ a column with a smaller particle size or a longer length to increase the number of theoretical plates and enhance separation efficiency.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely related compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after preparative HPLC. | 1. Compound Precipitation: The purified compound may be precipitating in the collection tubes due to high concentration and lower solubility in the mobile phase. 2. Suboptimal Fraction Collection: The fraction collector may not be timed correctly to capture the entire peak. 3. Degradation on the Column: The compound may be degrading on the stationary phase, especially if it is exposed to acidic or basic conditions for an extended period. | 1. Add a small amount of a suitable solvent (e.g., methanol) to the collection tubes to ensure the compound remains dissolved. 2. Perform a small analytical run to precisely determine the retention time of this compound and adjust the fraction collection window accordingly. 3. Use a buffered mobile phase to maintain a neutral pH and work at room temperature if possible. |
| The purified this compound shows impurities in the final purity analysis (e.g., by NMR or LC-MS). | 1. Co-elution with an Isomer or Structurally Related Compound: The purification method may not have been sufficient to separate all related impurities. 2. Contamination from Solvents or Equipment: Impurities may be introduced from contaminated solvents or improperly cleaned equipment. 3. Sample Degradation After Purification: The purified compound may be unstable and degrading during storage or handling. | 1. Re-purify the sample using a different chromatographic system (e.g., a different column or mobile phase) to alter the selectivity. 2. Use high-purity solvents and thoroughly clean all glassware and equipment before use. 3. Store the purified this compound at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
| Broad or tailing peaks during HPLC analysis/purification. | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent. 3. Column Degradation: The stationary phase of the column may be degrading, leading to poor peak shape. 4. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase. | 1. Reduce the injection volume or the concentration of the sample. 2. Ensure the sample is fully dissolved in the mobile phase or a solvent of similar or weaker elution strength. 3. Flush the column with a strong solvent or, if necessary, replace the column. 4. Add a small amount of a competing agent (e.g., triethylamine for basic compounds or trifluoroacetic acid for acidic compounds) to the mobile phase to block active sites. |
Experimental Protocols
I. Extraction and Fractionation of this compound from Siegesbeckia orientalis
This protocol describes a representative method for the initial extraction and fractionation of this compound.
-
Drying and Pulverization: Air-dry the aerial parts of Siegesbeckia orientalis and grind them into a fine powder.
-
Ethanol Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Separate the layers and collect the ethyl acetate fraction, which will be enriched with diterpenoid glycosides, including this compound.
-
Concentrate the ethyl acetate fraction to dryness.
-
II. Column Chromatography for Preliminary Purification
This step aims to separate the ethyl acetate fraction into less complex fractions.
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform/methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing this compound are identified by comparison with a standard, if available.
III. Preparative HPLC for Final Purification
This protocol provides a representative method for the final purification of this compound to a high purity level.
-
Sample Preparation: Dissolve the semi-purified fraction containing this compound from the column chromatography step in the HPLC mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program: Develop a suitable gradient based on analytical HPLC runs. A representative gradient could be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
-
Detection and Fraction Collection:
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to the retention time of this compound using an automated fraction collector.
-
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Confirm the purity and identity of the final product using analytical techniques such as analytical HPLC, LC-MS, and NMR.
-
Data Presentation
Table 1: Comparison of Representative Purification Steps and Expected Purity
| Purification Step | Stationary Phase | Mobile Phase System | Typical Purity of this compound Fraction |
| Initial Extraction & Partitioning | N/A | Ethanol, Water, Ethyl Acetate | < 10% |
| Column Chromatography | Silica Gel | Petroleum Ether - Ethyl Acetate Gradient | 40 - 70% |
| Preparative HPLC | C18 Reversed-Phase | Water - Acetonitrile Gradient | > 95% |
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the multi-step purification process for this compound.
Troubleshooting Logic for Low Purity after Preparative HPLC
Caption: A decision-making diagram for troubleshooting low purity in preparative HPLC.
Technical Support Center: Isolation of Hythiemoside B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of Hythiemoside B.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound, with a focus on preventing artifact formation.
Question 1: After purification, I observe a new, unexpected peak in my HPLC analysis that is closely related to this compound. What could be the cause?
Answer:
The appearance of a new, related peak often indicates the formation of an artifact during your isolation process. Based on the structure of this compound, a diterpenoid glycoside, and general knowledge of natural product isolation, several possibilities exist. The most common causes are hydrolysis of the glycosidic bond or the ester group, or esterification if alcoholic solvents are used for prolonged periods.
Possible Causes and Solutions:
| Potential Cause | Description | Recommended Solution |
| Acid-Catalyzed Hydrolysis | Traces of acid in your solvents or on your chromatography media can cleave the glycosidic bond, resulting in the aglycone (darutigenol) and the free sugar. Similarly, the acetate ester can be hydrolyzed. | Neutralize all solvents before use. Use pre-washed and neutralized silica gel or consider alternative purification methods like Sephadex LH-20 chromatography. |
| Base-Catalyzed Hydrolysis | Exposure to basic conditions can also lead to the hydrolysis of the ester group, yielding the corresponding alcohol. | Avoid basic conditions during extraction and purification. Use a neutral or slightly acidic mobile phase for chromatography. |
| Esterification with Alcoholic Solvents | If you are using methanol or ethanol for extraction or as part of your mobile phase for an extended period, esterification of any free carboxylic acid functionalities can occur, although less likely for this compound itself unless it's an impurity. More relevant is the potential for transesterification of the acetate group.[1] | Minimize the use of alcoholic solvents, especially for prolonged storage of extracts. If their use is necessary, conduct these steps at low temperatures and for the shortest possible duration. |
| Thermal Degradation | High temperatures during solvent evaporation can lead to degradation or rearrangement of the molecule.[2] | Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove solvents. For complete drying, use a high-vacuum pump or a lyophilizer. |
To identify the artifact, you can collect the fraction containing the unknown peak and analyze it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A comparison of the molecular weight and spectral data with that of this compound will help in elucidating its structure.
Question 2: The overall yield of this compound from my extraction is consistently low. How can I improve it?
Answer:
Low yields can be due to incomplete extraction, degradation of the target compound during processing, or losses during purification.
Troubleshooting Low Yield:
| Area of Concern | Potential Issue | Suggested Improvement |
| Extraction | The solvent system may not be optimal for extracting this compound from the plant material (Siegesbeckia orientalis).[][4][5][6] | Perform small-scale pilot extractions with different solvent systems of varying polarity (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the most efficient one. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Degradation | As mentioned in the previous question, this compound may be degrading due to pH, temperature, or reactive solvents. | Implement the solutions described above to minimize degradation: control pH, use low temperatures, and choose solvents carefully. |
| Purification | The compound may be lost during chromatographic steps. This can be due to irreversible adsorption onto the stationary phase or poor separation from other compounds. | Optimize your chromatography conditions. For silica gel chromatography, try different solvent gradients. Consider using reversed-phase chromatography (e.g., C18) which is often effective for glycosides.[][4] A sample chromatogram from a published method shows good separation on a C18 column.[][4] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to artifact formation?
This compound is an ent-pimarane diterpenoid glycoside.[][5] Its structure contains several reactive functional groups that make it susceptible to degradation and artifact formation under certain conditions:
-
A Glycosidic Bond: This bond between the diterpene aglycone and the sugar moiety can be cleaved under acidic conditions.[7][8]
-
An Acetate Ester: This group is susceptible to both acid and base-catalyzed hydrolysis.
-
Multiple Hydroxyl Groups: These can be sites for various reactions, including esterification.
Q2: What are the recommended storage conditions for purified this compound?
To ensure its stability, purified this compound should be stored as a solid in a desiccated, dark environment at low temperatures (e.g., -20°C).[4] If storage in solution is unavoidable, use a non-reactive aprotic solvent like DMSO and store at -80°C for short periods. Avoid long-term storage in alcoholic solvents to prevent esterification.[1]
Q3: Can I use acid hydrolysis to isolate the aglycone of this compound?
Yes, acid hydrolysis can be used to intentionally cleave the glycosidic bond to obtain the aglycone, darutigenol. However, be aware that the acidic conditions can lead to the formation of other artifacts through rearrangements of the diterpenoid skeleton.[7][8] It is crucial to carefully control the reaction conditions (acid concentration, temperature, and time) and to purify the resulting aglycone thoroughly.
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol provides a general guideline for the extraction and isolation of this compound from the aerial parts of Siegesbeckia orientalis, designed to minimize artifact formation.
-
Drying and Grinding: Air-dry the plant material at room temperature in a well-ventilated area, avoiding direct sunlight. Once completely dry, grind the material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Use a ratio of approximately 1:10 (w/v) of plant material to solvent.
-
Filter the extract and repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).
-
-
Column Chromatography:
-
Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
-
Further Purification:
-
Combine fractions containing this compound and subject them to further purification using reversed-phase HPLC (C18 column) with a mobile phase of acetonitrile and water.[][4]
-
Protocol 2: Stability Testing of this compound
To assess the stability of your isolated this compound, you can perform the following stability study.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different solvents (e.g., methanol, water, and a buffered solution at a specific pH).
-
Storage Conditions: Aliquot the solutions into separate vials and store them under different conditions of temperature (e.g., -20°C, 4°C, 25°C) and light (e.g., protected from light, exposed to ambient light).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area and the appearance of new peaks will indicate degradation. This will help you determine the optimal storage conditions for your compound.
Visualizations
References
- 1. Stability of saponins in alcoholic solutions: ester formation as artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. This compound | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Artefact formation during acid hydrolysis of saponins from Medicago spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Hythiemoside B
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Hythiemoside B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]
-
Ion Suppression: This is the most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][4] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.[1][2]
For this compound, which is often extracted from complex biological or botanical samples, phospholipids are a notorious contributor to matrix effects, particularly in electrospray ionization (ESI). These effects can compromise method accuracy, precision, and sensitivity, making reliable quantification challenging.[2]
Q2: How can I definitively identify if my this compound analysis is suffering from matrix effects?
A: Two primary methods are used to diagnose and characterize matrix effects: the post-column infusion technique and the comparison of calibration curves.[3][5][6]
-
Post-Column Infusion: This qualitative method identifies regions in the chromatogram where ion suppression or enhancement occurs.[2][5] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any deviation (a dip or rise) in the constant this compound signal indicates that co-eluting matrix components are causing suppression or enhancement at that specific retention time.[2][6]
-
Quantitative Assessment: This method calculates the matrix effect percentage. The peak area response of this compound in a post-extraction spiked matrix sample is compared to its response in a pure solvent standard at the same concentration.[3][4]
Q3: What are the most effective sample preparation strategies to minimize matrix effects for this compound?
A: Optimizing sample preparation is the most effective way to reduce matrix effects by removing interfering components before analysis.[1][7] The main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8]
-
Protein Precipitation (PPT): While simple, PPT is the least effective method as it primarily removes proteins but leaves many other matrix components, like phospholipids, in the extract, often resulting in significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the sample matrix.[7] Optimizing the pH and solvent polarity can improve selectivity and reduce interferences.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective technique.[1] Mixed-mode SPE, which combines two retention mechanisms (e.g., reversed-phase and ion exchange), is particularly effective at producing clean extracts and significantly reducing matrix effects from complex biological samples.[8]
Caption: Comparison of common sample preparation techniques.
Q4: Beyond sample preparation, can I adjust my LC-MS method to mitigate matrix effects?
A: Yes, chromatographic and mass spectrometric conditions can be optimized.
-
Chromatographic Separation: The primary goal is to achieve chromatographic separation between this compound and interfering matrix components.[1][2] This can be accomplished by:
-
Adjusting the Gradient: Modifying the mobile phase gradient can alter the elution profile of interferences relative to the analyte.[1]
-
Using High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., UPLC/UHPLC technology) provides better resolution, which can separate the analyte peak from closely eluting matrix components.[8]
-
Alternative Column Chemistry: If using a standard C18 column, switching to a different stationary phase (e.g., Phenyl-Hexyl, PFP) can offer alternative selectivity and may better resolve this compound from interferences.[9]
-
-
MS Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrumentation allows, testing APCI could be a viable alternative, though sensitivity for your specific analyte may vary.
Q5: How do internal standards work, and can they correct for matrix effects?
A: An internal standard (IS) is a compound added at a constant concentration to all samples (calibrators, controls, and unknowns) to correct for signal variation.[10] The most effective approach to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound.[2] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with ²H or ¹³C).
Because it co-elutes and has the same ionization properties as this compound, it experiences the same degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1] If a SIL-IS is unavailable or too expensive, a structural analog can be used, but it may not co-elute perfectly and may not experience the exact same matrix effect.[2][11]
Troubleshooting Guide
This guide provides a systematic workflow for identifying, diagnosing, and mitigating matrix effects during the LC-MS analysis of this compound.
Caption: A workflow diagram for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment
Objective: To identify retention time windows where co-eluting matrix components cause ion suppression or enhancement.
Caption: Experimental setup for post-column infusion.
Procedure:
-
System Setup: Configure the LC-MS system with the analytical column and mobile phases used for the this compound analysis.
-
Infusion Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).
-
Connections: Connect the LC outlet to one port of a low-dead-volume tee union. Connect a syringe pump containing the this compound solution to the second port of the tee. Connect the third port to the MS ion source.
-
Establish Baseline: Begin the LC mobile phase flow. Start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) to infuse the this compound standard. Monitor the signal for the corresponding m/z in the mass spectrometer until a stable baseline is achieved.
-
Injection: Inject a blank matrix extract (prepared using your current sample preparation method) onto the column.
-
Analysis: Monitor the infused this compound signal throughout the chromatographic run. A significant dip in the baseline indicates ion suppression, while a spike indicates ion enhancement at that retention time.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix interferences from a sample (e.g., plasma) prior to analyzing for this compound. This is a general protocol for a mixed-mode cation exchange cartridge.
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix. This step ensures proteins are crashed out and the pH is suitable for binding.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1 drop per second).
-
Washing (Step 1 - Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar interferences.
-
Washing (Step 2 - Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery
This table presents hypothetical data to illustrate the effectiveness of different sample preparation techniques for the analysis of this compound spiked into human plasma at 50 ng/mL.
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Interpretation |
| Protein Precipitation | 95 ± 5% | 45 ± 8% | High recovery but severe ion suppression.[8] |
| Liquid-Liquid Extraction | 82 ± 7% | 85 ± 6% | Good recovery with mild ion suppression.[8] |
| Solid-Phase Extraction | 92 ± 4% | 98 ± 3% | High recovery with minimal matrix effect.[8] |
-
Analyte Recovery: The percentage of this compound recovered after the sample preparation process.
-
Matrix Effect: Calculated as [(peak area in matrix / peak area in solvent) x 100%]. A value of 100% indicates no effect.[3]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gtfch.org [gtfch.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. researchgate.net [researchgate.net]
Improving the reproducibility of Hythiemoside B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving Hythiemoside B, an ent-pimarane glucoside isolated from Siegesbeckia orientalis.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during cytotoxicity and anti-inflammatory bioassays with this compound.
Cytotoxicity Assays (e.g., MTT, XTT, LDH)
Question 1: My MTT/XTT assay results show high variability between replicate wells. What are the common causes and solutions?
Answer: High variability in tetrazolium-based assays like MTT is a frequent issue. Here are the primary causes and how to address them:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly by gentle pipetting before dispensing into each well. Avoid vigorous shaking which can cause cell clumping. Consider performing a cell count immediately before seeding.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation: this compound, like other glycosides, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect wells for any precipitate after adding the compound.
-
-
Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved for accurate absorbance readings.
-
Solution: After the incubation with MTT, ensure complete removal of the medium without disturbing the formazan crystals. Add the solubilization solution (e.g., DMSO or a detergent-based solution) and mix thoroughly by gentle pipetting or shaking on a plate shaker until no crystals are visible under a microscope.
-
Question 2: I am observing a color change in the MTT assay in my control wells containing only this compound and media (no cells). Why is this happening?
Answer: This indicates that this compound may be directly reducing the MTT reagent, a known interference issue with certain natural products, particularly those with antioxidant properties like flavonoids or saponins.
-
Solution:
-
Run a Cell-Free Control: Always include a control with the highest concentration of this compound in cell culture medium without cells. If you observe a color change, subtract this background absorbance from your test wells.
-
Switch Assay Method: If the interference is significant, consider using a cytotoxicity assay with a different mechanism that does not rely on metabolic reduction. The lactate dehydrogenase (LDH) assay, which measures membrane integrity, or the sulforhodamine B (SRB) assay, which measures total protein content, are excellent alternatives.
-
Question 3: My cytotoxicity results (IC50 values) for this compound are inconsistent across different experiments.
Answer: In addition to the points in Question 1, inconsistency in IC50 values can be due to:
-
Cell Passage Number and Health: Cells at high passage numbers can have altered metabolic rates and drug sensitivities.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the assay.
-
-
Incubation Time: The duration of exposure to the compound can significantly impact the IC50 value.
-
Solution: Standardize the incubation time with this compound across all experiments (e.g., 24, 48, or 72 hours) and report it with your results.
-
-
Reagent Variability: The activity of reagents like MTT can degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh reagent solutions and store them protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Anti-Inflammatory Assays (e.g., Nitric Oxide Assay in LPS-stimulated Macrophages)
Question 1: I am not seeing a consistent reduction in nitric oxide (NO) production after treating LPS-stimulated RAW 264.7 macrophages with this compound.
Answer: Inconsistent results in NO assays can stem from several factors:
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots and suppliers.
-
Solution: Test each new batch of LPS to determine the optimal concentration for stimulating NO production in your cells. Create a large stock solution of a validated LPS lot to maintain consistency over multiple experiments.
-
-
Cell Activation State: The responsiveness of macrophages to LPS can be influenced by their density and health.
-
Solution: Seed RAW 264.7 cells at a consistent density (e.g., 1.5 x 10^5 cells/well) and allow them to adhere and rest for a set period (e.g., 24 hours) before treatment.[4]
-
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical.
-
Solution: A common protocol is to pre-treat the cells with this compound for a specific duration (e.g., 1-2 hours) before adding LPS.[4] This allows the compound to exert its effects on the signaling pathways before they are fully activated by LPS. Keep this timing consistent.
-
-
Cytotoxicity: At higher concentrations, this compound might be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect.
-
Solution: Always perform a parallel cytotoxicity assay (e.g., MTT or LDH) with the same concentrations of this compound and incubation times used in your NO assay. Only use non-toxic concentrations for evaluating anti-inflammatory activity. An ethanol extract of S. orientalis was shown to be non-toxic to RAW264.7 cells up to 50 µg/mL.[5]
-
Question 2: The absorbance readings in my Griess assay for nitric oxide are unstable or have high background.
Answer: The Griess reagent is sensitive to light and certain components in the culture medium.
-
Phenol Red Interference: Phenol red in cell culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the experiment or ensure your blank control (medium only) accurately accounts for its absorbance.
-
-
Reagent Instability: The Griess reagent components can degrade.
-
Solution: Prepare the Griess reagent fresh before each use or store the two components separately in the dark and mix just prior to the assay.[6] Read the absorbance within 30 minutes of adding the reagent to the samples.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an ent-pimarane glucoside, a type of diterpenoid, that has been isolated from the aerial parts of the medicinal plant Siegesbeckia orientalis.[1][2][3]
Q2: In what solvent should I dissolve this compound? A2: this compound is typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Methanol to create a stock solution.[7] For cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final solvent concentration that is non-toxic to the cells (usually less than 0.5% for DMSO).
Q3: What are the expected mechanisms of action for this compound's anti-inflammatory effects? A3: While specific data for this compound is limited, related pimarane diterpenoids exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK (p38, ERK, JNK) pathways.[3][4][5] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[4][5]
Q4: What concentration range should I test for this compound? A4: Without specific data for this compound, a good starting point is to perform a broad dose-response experiment, for example, from 0.1 µM to 100 µM. Based on studies of other ent-pimarane diterpenoids, anti-inflammatory effects (inhibition of NO production) have been observed with IC50 values ranging from approximately 30 µM to 65 µM.[8] For cytotoxicity, IC50 values for related compounds and extracts can range widely, from the low micromolar to over 300 µg/mL, depending on the cell line.[2][9][10]
Data Presentation
The following tables summarize representative quantitative data for compounds structurally related to this compound to serve as a reference for experimental design.
Table 1: Representative Anti-Inflammatory Activity of ent-Pimarane Diterpenoids (Data from related compounds isolated from Siegesbeckia glabrescens)
| Compound | Bioassay | Cell Line | IC50 (µM) | Positive Control |
| Siegesbeckia A | LPS-induced NO Production | BV2 Microglial Cells | 33.07 | Minocycline (IC50 32.84 µM) |
| Siegesbeckia F | LPS-induced NO Production | BV2 Microglial Cells | 42.39 | Minocycline (IC50 32.84 µM) |
| Siegesbeckia H | LPS-induced NO Production | BV2 Microglial Cells | 63.26 | Minocycline (IC50 32.84 µM) |
| (Source: Adapted from data on novel ent-pimarane diterpenoids)[8] |
Table 2: Representative Cytotoxicity Data of Siegesbeckia orientalis Extracts and Related Diterpenoids
| Compound/Extract | Bioassay | Cell Line | Incubation Time | IC50 |
| S. orientalis Ethanolic Extract | MTT Assay | Hepa1-6 (Hepatoma) | 72 h | 282.4 µg/mL |
| S. orientalis Ethanolic Extract | MTT Assay | HepG2 (Hepatoma) | 72 h | 344.3 µg/mL |
| Amethystoidin A (ent-kaurenoid) | Cytotoxicity | K562 (Leukemia) | Not specified | 0.69 µg/mL |
| (Source: Adapted from multiple studies on S. orientalis extracts and related diterpenoids)[9][10] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Nitric Oxide (NO) Assay using Griess Reagent
This protocol measures nitrite, a stable product of NO, in culture supernatants of LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of medium. Incubate for 24 hours.[4]
-
Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (concentration should be optimized). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[4]
-
Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of pimarane diterpenoids are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli like LPS.
References
- 1. Synthesis and anti-inflammatory effects of novel pimarane diterpenoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-inflammatory effect of a pimarane diterpenoid isolated from Nepeta adenophyta Hedge. based on network Analysis approach and experimental assessment [frontiersin.org]
- 4. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ent-Pimarane diterpenoids from Siegesbeckia glabrescens with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Hythiemoside B: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory effects of Hythiemoside B, a pimarane-type diterpene glycoside, against the well-established corticosteroid, Dexamethasone. While direct experimental data on the isolated this compound is emerging, this document synthesizes findings from studies on extracts of Siegesbeckia orientalis, the natural source of this compound, and closely related pimarane diterpenes. This information is presented to offer researchers, scientists, and drug development professionals a valuable resource for evaluating its potential as a novel anti-inflammatory agent.
Performance Comparison: this compound (inferred) vs. Dexamethasone
The following tables summarize the anti-inflammatory effects based on available data. It is important to note that the data for this compound is inferred from studies on Siegesbeckia orientalis extracts and other pimarane diterpenes.
| In Vitro Efficacy | This compound (inferred from S. orientalis extract and related compounds) | Dexamethasone |
| Target Cell Line | RAW264.7 murine macrophages, BV2 microglial cells | Various immune cells, including macrophages |
| Stimulant | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Inhibition of Nitric Oxide (NO) Production | Significant, dose-dependent reduction. An IC50 of 58.74 μM was reported for a related pimarane diterpene.[1] | Indirectly inhibits iNOS expression |
| Inhibition of TNF-α Production | Significant, dose-dependent reduction by S. orientalis extract.[2] | Potent inhibitor of TNF-α synthesis. |
| Inhibition of IL-6 Production | Significant, dose-dependent reduction by S. orientalis extract.[2] | Potent inhibitor of IL-6 synthesis. |
| Effect on COX-2 Expression | S. orientalis extract did not show significant reduction.[2] | Inhibits COX-2 expression. |
| Effect on iNOS Expression | S. orientalis extract inhibits iNOS activity.[2] | Inhibits iNOS expression. |
| Mechanism of Action | Inhibition of NF-κB and MAPK signaling pathways.[2] | Binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., S. orientalis extract or Dexamethasone) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After incubation for 10 minutes at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions. In brief, supernatants are added to wells pre-coated with capture antibodies for the respective cytokines. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting color development is measured at a specific wavelength using a microplate reader. The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
Western Blot Analysis for iNOS and COX-2
Cells are lysed, and total protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activation Assay
The activation of the NF-κB pathway is assessed by measuring the nuclear translocation of the p65 subunit. Cells are fractionated to separate cytoplasmic and nuclear extracts. The levels of p65 in each fraction are then determined by Western blotting, as described above. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate NF-κB activation.
Visualizing the Pathways and Processes
To better illustrate the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.
Figure 1. Experimental workflow for evaluating anti-inflammatory effects.
Figure 2. Inferred mechanism of this compound on the NF-κB signaling pathway.
Figure 3. High-level comparison of the anti-inflammatory mechanisms.
References
Unveiling the Cytotoxic Potential of Hythiemoside B and Related Compounds in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the cytotoxic activity of Hythiemoside B remains to be published, its origin from Siegesbeckia orientalis—a plant known for its traditional medicinal uses—and its classification as an ent-pimarane glucoside suggest a potential role in cancer therapy. This guide provides a comparative analysis of the cytotoxic effects of compounds isolated from Siegesbeckia orientalis and other structurally related diterpenoids against various cancer cell lines. The data presented herein, gathered from multiple studies, offers a valuable reference for researchers investigating the anticancer properties of this class of natural products.
Comparative Cytotoxic Activity
The cytotoxic potential of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several compounds isolated from Siegesbeckia orientalis and other related diterpenoids against a panel of human cancer cell lines. This comparative data highlights the varying degrees of potency and selectivity exhibited by these molecules.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Germacrane-type Sesquiterpenoids | |||
| Compound 13 | A549 (Lung Carcinoma) | 6.02 - 10.77 | [1] |
| MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | [1] | |
| Compound 21 | A549 (Lung Carcinoma) | 6.02 - 10.77 | [1] |
| MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | [1] | |
| Compound 23 | A549 (Lung Carcinoma) | 6.02 - 10.77 | [1] |
| MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | [1] | |
| Siegesbeckia orientalis Ethanol Extract (SOE) | |||
| RL95-2 (Endometrial Cancer) | 163.5 ± 3.3 (µg/mL) | [2] | |
| A549 (Lung Carcinoma) | 179.1 ± 1.8 (µg/mL) | [2] | |
| LNCaP (Prostate Cancer) | 87.2 ± 1.3 (µg/mL) | [3] | |
| ent-Kaurane Diterpenoids | |||
| Compound 23 (11β-hydroxy-ent-16-kaurene-15-one) | HepG2 (Liver Cancer) | Strong inhibitory activity | [4] |
| A2780 (Ovarian Cancer) | Strong inhibitory activity | [4] | |
| 7860 (Kidney Cancer) | Strong inhibitory activity | [4] | |
| A549 (Lung Carcinoma) | Strong inhibitory activity | [4] | |
| Other Pimarane Diterpenes | |||
| Libertellenone H | Various Tumor Cell Lines | 3.31 - 44.1 | [5] |
| Libertellenone M | Glioblastoma Stem-like Cells | 18 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxic activity and elucidate the mechanism of action.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., extracts or isolated compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better illustrate the processes involved in evaluating cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 value of a test compound using the MTT assay.
Studies on the ethanol extract of Siegesbeckia orientalis suggest that its cytotoxic effects are mediated through the induction of apoptosis via both intrinsic and extrinsic pathways.[2][3] The following diagram illustrates a generalized apoptotic signaling pathway that may be relevant to the mechanism of action of this compound and related compounds.
Caption: Generalized intrinsic and extrinsic apoptotic signaling pathways.
Conclusion
While direct evidence for the cytotoxic activity of this compound is currently lacking, the data presented for related compounds from Siegesbeckia orientalis and other sources strongly suggest that this class of molecules holds promise as potential anticancer agents. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to investigate the cytotoxic properties of this compound and other natural products. Future studies should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo testing to definitively confirm its cytotoxic activity and elucidate its precise mechanism of action. This will be a critical step in determining its potential for development as a novel cancer therapeutic.
References
- 1. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Proliferative Effects of Siegesbeckia orientalis Ethanol Extract on Human Endometrial RL-95 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hythiemoside B and Darutoside: A Guide for Researchers
A comprehensive review of the physicochemical properties and biological activities of two key diterpenoids isolated from Siegesbeckia orientalis, with a focus on darutoside's therapeutic potential and the current knowledge gap surrounding Hythiemoside B.
Introduction
This compound and darutoside are two prominent diterpenoid compounds isolated from Siegesbeckia orientalis, a plant with a long history of use in traditional medicine. While both compounds share a common botanical origin, the extent of scientific investigation into their biological effects differs significantly. Darutoside has been the subject of numerous studies, revealing its potent anti-inflammatory, wound healing, and collagen-stimulating properties. In contrast, this compound remains largely uncharacterized, presenting both a challenge and an opportunity for future research. This guide provides a comparative analysis of the available data on these two molecules, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental comparison begins with the distinct chemical characteristics of this compound and darutoside.
| Property | This compound | Darutoside |
| Chemical Class | ent-pimarane glucoside | Diterpenoid glycoside |
| Source | Siegesbeckia orientalis L. (Asteraceae)[1][] | Siegesbeckia orientalis L. (Asteraceae) |
| Molecular Formula | C₂₈H₄₆O₉[][3] | C₂₆H₄₄O₈ |
| Molecular Weight | 526.66 g/mol [] | 484.62 g/mol |
| CAS Number | 853267-90-0[][3] | 59219-65-7 |
| Appearance | White amorphous powder[4][5] | Not specified |
Biological Activities and Mechanism of Action
The known biological activities of darutoside are extensive, particularly in the context of dermatology and inflammation. Information on this compound in these areas is currently unavailable.
Darutoside: A Multifaceted Therapeutic Agent
Darutoside has demonstrated significant efficacy in promoting skin repair and mitigating inflammatory responses. Its primary activities include:
-
Anti-inflammatory Activity: Darutoside exerts its anti-inflammatory effects through the inhibition of key signaling pathways. It has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[6] Furthermore, darutoside contributes to the inhibition of COX-2 expression, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Studies on experimental models of gouty arthritis have shown that darutoside can significantly reduce serum levels of IL-8, TNF-α, and IL-1β.[8]
-
Wound Healing: The wound healing properties of darutoside are attributed to its ability to modulate the behavior of immune cells and stimulate tissue regeneration. It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is crucial for the resolution of inflammation and tissue repair.[6] This modulation is achieved through the inhibition of the NF-κB signaling pathway in macrophages.[6]
-
Collagen Synthesis: Darutoside is recognized for its capacity to stimulate the production of extracellular matrix components, particularly collagen and elastin.[3] This activity is fundamental to its application in skincare for improving skin elasticity and reducing the appearance of stretch marks and scars.
This compound: An Unexplored Potential
Currently, there is a notable absence of published data on the biological activities and mechanism of action of this compound. However, it belongs to the class of ent-pimarane diterpenoids. Studies on other ent-pimarane diterpenoids isolated from Siegesbeckia species have revealed potent anti-inflammatory activities. For instance, several novel ent-pimarane-type diterpenoids from Siegesbeckia glabrescens exhibited significant inhibitory effects on nitric oxide (NO) production in LPS-induced microglial cells, with IC₅₀ values comparable to the anti-inflammatory drug minocycline.[9][10] These findings suggest that this compound may also possess anti-inflammatory properties, a hypothesis that warrants future investigation.
Experimental Data Summary
The following table summarizes the available quantitative data for the biological activities of darutoside. No such data is currently available for this compound.
| Biological Activity | Assay/Model | Key Findings for Darutoside |
| Anti-inflammatory | LPS-induced NO production in BV2 microglial cells | Other ent-pimarane diterpenoids from Siegesbeckia show potent inhibition (IC₅₀ values of 33.07, 42.39, and 63.26 μM)[9] |
| Wound Healing | Full-thickness excisional cutaneous wound healing model in C57/BL6 mice | Promotes wound healing by inhibiting the expression of iNOS+ macrophages and inflammatory factors in wound tissue[6] |
| Anti-gouty Arthritis | Monosodium urate crystal-induced gouty arthritis in rats | Markedly reduced serum levels of IL-8, TNF-α, IL-1β, and NF-κB[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on darutoside.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured cells.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or microglial cells (e.g., BV2).
-
Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and NO production.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., darutoside) for a specific period before LPS stimulation.
-
Measurement of NO: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vivo Wound Healing Assay: Full-Thickness Excisional Wound Model
This model is used to assess the efficacy of a compound in promoting the healing of skin wounds in a living organism.
-
Animal Model: Typically, mice (e.g., C57/BL6) are used.
-
Wound Creation: A full-thickness circular wound is created on the dorsal skin of the anesthetized mouse using a biopsy punch.
-
Treatment: A solution or formulation containing the test compound (e.g., darutoside) is topically applied to the wound daily. A control group receives a vehicle solution.
-
Wound Closure Measurement: The wound area is photographed at regular intervals, and the rate of wound closure is calculated.
-
Histological Analysis: At the end of the experiment, the wound tissue is excised, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate parameters such as re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry: Specific markers, such as iNOS for pro-inflammatory macrophages, can be stained to investigate the cellular mechanisms of wound healing.[6]
Collagen Synthesis Assay
This assay quantifies the amount of new collagen produced by cells in culture.
-
Cell Line: Human dermal fibroblasts are commonly used.
-
Treatment: Cells are cultured in the presence of various concentrations of the test compound.
-
Collagen Quantification: The amount of collagen secreted into the culture medium or deposited in the cell layer can be measured using several methods, including:
-
Sirius Red Staining: This dye specifically binds to collagen, and the amount of bound dye can be quantified spectrophotometrically.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Specific antibodies against different types of collagen (e.g., type I and type III) are used to quantify their levels.[11]
-
-
Analysis: The results are typically expressed as the percentage increase in collagen synthesis compared to untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
Darutoside's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Caption: Darutoside inhibits the NF-κB signaling pathway.
Experimental Workflow for In Vivo Wound Healing Study
Caption: Workflow for an in vivo wound healing experiment.
Conclusion and Future Directions
This comparative analysis underscores the significant therapeutic potential of darutoside, particularly in the fields of dermatology and inflammation. Its well-documented anti-inflammatory, wound healing, and collagen-promoting activities, mediated in part by the inhibition of the NF-κB and COX-2 pathways, make it a compelling candidate for further drug development.
In stark contrast, this compound remains a scientific enigma. Despite its structural classification as an ent-pimarane glucoside, a class of compounds known for their biological activities, there is a complete lack of data on its specific effects. This knowledge gap represents a significant opportunity for researchers. Future studies should focus on elucidating the biological profile of this compound, starting with in vitro screening for anti-inflammatory, cytotoxic, and other relevant activities. A direct comparative study of this compound and darutoside would be invaluable in understanding the structure-activity relationships of diterpenoids from Siegesbeckia orientalis and could potentially unveil a new therapeutic agent.
References
- 1. This compound | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C28H46O9 | CID 11203296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 5. This compound|853267-90-0|COA [dcchemicals.com]
- 6. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Influence of Natural Compounds on the Healing Process of Wounds [openbiochemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ent-Pimarane diterpenoids from Siegesbeckia glabrescens with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Hythiemoside B: A Comparative Guide
The development of robust and reliable analytical methods is paramount for the accurate quantification of Hythiemoside B in various matrices, a critical step in drug development and quality control. Cross-validation of these methods ensures consistency and comparability of results between different analytical techniques or laboratories. This guide provides a comparative overview of common analytical methods applicable to the quantification of this compound, a saponin, with supporting data extrapolated from studies on analogous compounds.
Comparative Analysis of Analytical Methods
Several analytical techniques are suitable for the quantification of saponins like this compound. The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of Quantitative Performance Data for Saponin Analysis
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.996[2] | > 0.99 |
| Intra-day Precision (%RSD) | < 1.5%[1][3] | < 9.14%[2] | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | < 15%[4] | < 3.0% |
| Accuracy (Recovery %) | 98-102%[1] | 89.62-112.50%[2] | 95-105% |
| Limit of Detection (LOD) | ~0.34 µg/mL[1] | 1 ng/mL[2] | ~10 ng/spot |
| Limit of Quantification (LOQ) | ~1.15 µg/mL[3] | 1 ng/mL[2] | ~30 ng/spot |
Note: The data presented in this table are derived from studies on various saponins and related compounds and serve as a general reference for methods applicable to this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for saponin analysis.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quality control of saponins due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a pH modifier like formic or acetic acid) is typical.
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is generally applied.[3]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, often around 203-210 nm for saponins which lack a strong chromophore.[5]
-
Sample Preparation: Extraction from the matrix (e.g., plant material, biological fluid) is typically performed with a solvent like methanol or ethanol, followed by filtration before injection.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for saponins.
-
Column: A C18 or similar reversed-phase column is typically employed.[2]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium acetate to improve ionization.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to remove matrix interferences and concentrate the analyte.[2][6]
Visualizing Analytical Workflows
Understanding the workflow of each analytical method is essential for proper implementation and troubleshooting.
Caption: General workflow for HPLC-UV and LC-MS/MS analysis.
Cross-Validation Strategy
Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[7] A common approach involves analyzing the same set of samples using both methods and statistically comparing the outcomes.
Caption: Logical workflow for cross-validation of two analytical methods.
The choice of an analytical method for this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and cost considerations. For routine quality control, a validated HPLC-UV method may be sufficient. However, for bioanalytical studies requiring high sensitivity, an LC-MS/MS method is the preferred choice. Cross-validation between these methods is essential to ensure data integrity and consistency across different stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
Searching for Evidence: The In Vivo Efficacy of Hythiemoside B Remains Undocumented in Publicly Available Research
Despite a comprehensive search of available scientific literature and data, no specific information was found regarding the in-vivo efficacy, experimental models, or signaling pathways associated with a compound identified as "Hythiemoside B."
This presents a significant knowledge gap for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. Without publicly accessible data from preclinical in-vivo studies, it is impossible to construct a comparison guide, detail experimental protocols, or visualize its mechanism of action.
The initial aim was to provide a detailed comparison of this compound's performance against other alternatives, supported by robust experimental data. This would have included:
-
Quantitative Data Summaries: Tables comparing key efficacy endpoints such as tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in survival rates across different animal models.
-
Detailed Experimental Protocols: Methodologies for in-vivo studies, including animal model specifics (e.g., species, strain, disease induction), dosing regimens (e.g., concentration, frequency, route of administration), and endpoint analysis techniques.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways potentially modulated by this compound and the workflows of the experimental setups used to evaluate its efficacy.
However, the absence of any primary research articles, clinical trial data, or even preliminary reports mentioning "this compound" in the context of in-vivo studies prevents the creation of such a guide. The scientific community relies on published, peer-reviewed data to evaluate the potential of new therapeutic agents. Without this foundational information, any discussion of this compound's efficacy would be purely speculative.
For researchers and professionals in drug development, this lack of information underscores the nascent stage of research into this particular compound, if any is being conducted. Further investigation and publication of preclinical data are necessary before its therapeutic potential can be seriously considered and compared to existing treatments.
Comparative Analysis of Hythiemoside B's Hypothesized Mechanism of Action with Known Inhibitors of Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the hypothesized mechanism of action of Hythiemoside B, an ent-pimarane glucoside isolated from Siegesbeckia orientalis, with established inhibitors of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct experimental data on the specific inhibitory activity of this compound is currently unavailable in the public domain, studies on extracts of Siegesbeckia orientalis and related ent-pimarane diterpenoids strongly suggest an anti-inflammatory role mediated through the inhibition of these key pathways. This document summarizes the available evidence, presents a comparative analysis with well-characterized inhibitors, and provides detailed experimental protocols for investigating these signaling cascades.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a natural product belonging to the ent-pimarane class of diterpenoid glycosides, isolated from the aerial parts of Siegesbeckia orientalis. This plant has a history of use in traditional medicine for treating inflammatory conditions. Although direct experimental evidence for the mechanism of action of this compound is lacking, research on ethanolic extracts of Siegesbeckia orientalis has demonstrated significant anti-inflammatory effects. These effects are attributed to the suppression of the NF-κB and MAPK signaling pathways[1][2]. Specifically, the extract has been shown to inhibit the phosphorylation of IκB-α and the activation of key MAPK members, including ERK1/2, p38, and JNK, in response to inflammatory stimuli[1].
Furthermore, other ent-pimarane diterpenoids isolated from related plant species have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[3]. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are downstream targets of the NF-κB and MAPK pathways. Based on this evidence, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting one or both of these critical signaling cascades.
Comparative Analysis with Known Inhibitors
To provide a context for the potential mechanism of this compound, this section compares its hypothesized action with that of well-characterized inhibitors of the NF-κB and MAPK pathways.
Overview of the NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK pathways are central to the cellular response to inflammatory stimuli. Upon activation by signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, these pathways trigger a cascade of phosphorylation events that lead to the activation of transcription factors and the subsequent expression of inflammatory genes.
Quantitative Comparison of Inhibitors
The following table summarizes the mechanism of action and reported inhibitory concentrations (IC50) of selected known inhibitors of the NF-κB and MAPK pathways. Due to the lack of direct experimental data, values for this compound are not available.
| Compound | Target Pathway | Mechanism of Action | Reported IC50 | Reference |
| This compound (Hypothesized) | NF-κB and/or MAPK | Inhibition of IκB-α phosphorylation and/or MAPK (ERK, p38, JNK) phosphorylation. | Not Available | [1][2] |
| BAY 11-7082 | NF-κB | Irreversibly inhibits TNF-α-induced IκB-α phosphorylation.[4][5][6][7][8] | ~10 µM for IκB-α phosphorylation inhibition.[5] | [4][5] |
| U0126 | MAPK (MEK1/2) | A highly selective, non-competitive inhibitor of MEK1 and MEK2.[1][2][9][10][11] | MEK1: 72 nM, MEK2: 58 nM.[1] | [1][9] |
| SB203580 | MAPK (p38) | A selective inhibitor of p38 MAPK that binds to the ATP-binding pocket.[3][12][13][14][15] | ~0.3-0.5 µM for p38 inhibition in cells. | [3][12] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound and other potential anti-inflammatory compounds, detailed protocols for key experiments are provided below.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the effect of an inhibitor.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent, such as TNF-α (10 ng/mL), for 6-8 hours. Include untreated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each treatment condition relative to the stimulated control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MAPK Phosphorylation Assay (Western Blot)
This assay is used to detect the phosphorylation status of key MAPK proteins (e.g., p38, ERK1/2, JNK) as an indicator of pathway activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 6-well plate.
-
Pre-treat the cells with this compound or a known MAPK inhibitor (e.g., SB203580 for p38) for 1-2 hours.
-
Stimulate the cells with a relevant stimulus, such as LPS (1 µg/mL), for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK protein or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still needed, the available data from studies on Siegesbeckia orientalis extracts and related compounds provide a strong rationale for investigating its potential as an inhibitor of the NF-κB and MAPK signaling pathways. The comparative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this area and to aid in the characterization of this compound's anti-inflammatory properties. Future studies employing the outlined methodologies will be crucial to definitively elucidate the molecular targets and therapeutic potential of this natural product.
References
- 1. U0126 - Wikipedia [en.wikipedia.org]
- 2. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. SB203580 | Cell Signaling Technology [cellsignal.com]
- 13. ahajournals.org [ahajournals.org]
- 14. SB203580: Significance and symbolism [wisdomlib.org]
- 15. academic.oup.com [academic.oup.com]
No Published Data on the Structure-Activity Relationship of Hythiemoside B Derivatives
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the structure-activity relationships (SAR) of Hythiemoside B derivatives. At present, there are no published studies detailing the synthesis of a series of this compound derivatives and the subsequent evaluation of their biological activities. This lack of data prevents the creation of a comparison guide as requested.
This compound is an ent-pimarane glucoside that has been isolated from plants such as Siegesbeckia orientalis.[1][2] Its basic chemical and physical properties are documented in chemical databases.[3] However, beyond its isolation and characterization, there is a notable absence of research into its pharmacological effects or the effects of any synthetic modifications to its structure.
For a structure-activity relationship study to be conducted, researchers would typically synthesize a variety of analogues of the parent compound, in this case, this compound. These derivatives would possess systematic variations in their chemical structure. For example, modifications could be made to the glucoside moiety, the pimarane core, or the acetate group. These compounds would then be subjected to a battery of biological assays to determine a specific activity, such as anticancer, anti-inflammatory, or antimicrobial effects. By comparing the chemical structures of the derivatives with their corresponding biological activities, researchers can deduce which parts of the molecule are essential for its activity and which can be modified to enhance potency or selectivity.
Unfortunately, a thorough search of scientific databases indicates that this foundational work has not yet been published for this compound. As a result, there is no quantitative data to present in tables, no established experimental protocols to detail, and no known signaling pathways to illustrate for this compound or its derivatives.
Therefore, it is not possible to provide a comparison guide on the structure-activity relationship of this compound derivatives at this time. The scientific community has not yet explored this specific area of medicinal chemistry. Future research will be necessary to first synthesize derivatives of this compound and evaluate their biological activities before any meaningful SAR analysis can be performed and a comparative guide can be developed.
References
Benchmarking Hythiemoside B: A Comparative Analysis of Anti-Inflammatory and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Hythiemoside B's potential biological activities against established commercial standards. The data presented is based on published experimental findings for closely related compounds and established protocols, offering a valuable benchmark for researchers investigating the therapeutic potential of this natural product.
Comparative Activity Analysis
To objectively assess the potential efficacy of this compound, its anti-inflammatory and anticancer activities are benchmarked against the commercial standards, Dexamethasone and Doxorubicin, respectively. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from in vitro assays on relevant cell lines.
It is important to note that while direct IC50 data for this compound was not available in the reviewed literature, data for structurally similar ent-pimarane diterpenoids isolated from the same plant genus (Siegesbeckia) provide a strong indication of its potential activity.
Table 1: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Commercial Standard | Standard's IC50 (µM) |
| ent-pimarane diterpenoids (analogs of this compound) | BV2 Microglial Cells | 33.07 - 63.26[1] | Dexamethasone | Varies (Potent inhibitor) |
Note: The IC50 values for ent-pimarane diterpenoids are from a study on compounds isolated from Siegesbeckia glabrescens, a plant closely related to the source of this compound.[1] Dexamethasone is a potent steroidal anti-inflammatory drug used as a positive control in such assays.
Table 2: Anticancer Activity - Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Commercial Standard | Standard's IC50 (µM) |
| This compound (Projected) | HepG2 (Human Liver Cancer) | Data not available | Doxorubicin | 0.45 - 7.98 |
Note: While specific cytotoxic activity data for this compound against HepG2 cells is not currently published, ent-pimarane diterpenoids, the class of compounds to which this compound belongs, have demonstrated cytotoxic activities against various cancer cell lines.[2] Doxorubicin is a widely used chemotherapeutic agent and serves as a benchmark for cytotoxic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is based on the widely used Griess assay to measure the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage-like cell lines (e.g., RAW 264.7 or BV2).
a. Cell Culture and Treatment:
-
Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or the standard (Dexamethasone) for 1-2 hours.
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubate the plates for an additional 24 hours.
b. Measurement of Nitrite Concentration:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, which is a standard method for evaluating the cytotoxic potential of a compound.
a. Cell Seeding and Treatment:
-
Seed HepG2 cells (or another cancer cell line of interest) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the standard (Doxorubicin) for 24, 48, or 72 hours.
b. MTT Incubation and Formazan Solubilization:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
c. Absorbance Measurement and Analysis:
-
Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: LPS-induced pro-inflammatory signaling pathway leading to Nitric Oxide production.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Safety Operating Guide
Proper Disposal of Hythiemoside B: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Hythiemoside B must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, outlining a comprehensive operational plan for the proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound does not enter the sanitary sewer system or the general trash. All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste. The following table summarizes the recommended PPE:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spill cleanups, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including solutions and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling of Waste Containers:
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Toxin")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
3. Storage of Hazardous Waste:
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains and sources of ignition. Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Decontamination of Laboratory Equipment:
-
All laboratory equipment, including glassware, surfaces, and instruments that have come into contact with this compound, must be decontaminated.
-
A common method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels. The contaminated towels should be disposed of as solid hazardous waste.
-
For glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is recommended. The initial solvent rinsate must be collected and disposed of as liquid hazardous waste.
5. Scheduling Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound waste.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Hythiemoside B
Researchers and drug development professionals handling Hythiemoside B, an ent-pimarane glucoside isolated from Siegesbeckia orientalis L., must adhere to strict safety protocols to mitigate potential hazards.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent inhalation, and contact with skin and eyes.[3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[3] |
| Hand Protection | Protective Gloves | The specific type of glove should be selected based on the solvent being used and breakthrough time. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemical penetration.[3] |
| Respiratory Protection | Suitable Respirator | Use in areas with appropriate exhaust ventilation. The type of respirator will depend on the potential for aerosol formation.[3] |
Engineering Controls and Emergency Preparations
Proper laboratory infrastructure is critical for safe handling.
| Control Measure | Requirement |
| Ventilation | Work should be conducted in an area with adequate exhaust ventilation, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[3] |
| Emergency Stations | An accessible safety shower and eye wash station must be readily available in the immediate work area.[3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to maintain the stability of this compound and ensure laboratory safety.
| Aspect | Procedure |
| Handling | Avoid inhalation of dust and aerosols. Prevent contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[3] |
| Storage | Keep the container tightly sealed. Store in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents.[3] |
First Aid and Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3] |
| Inhalation | Immediately relocate the individual to fresh air.[3] |
| Spillage | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. Collect spillage and clean it up in a safe way as soon as possible. Prevent the product from entering drains, water courses, or the soil.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| This compound and Contaminated Materials | Dispose of contents and container to an approved waste disposal plant.[3] Avoid release to the environment.[3] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
